molecular formula C7H7BrClN3 B2759530 4-Bromo-1-methylpyrazolo[3,4-c]pyridine;hydrochloride CAS No. 2380070-03-9

4-Bromo-1-methylpyrazolo[3,4-c]pyridine;hydrochloride

Número de catálogo: B2759530
Número CAS: 2380070-03-9
Peso molecular: 248.51
Clave InChI: LHZQELSLLUNYIZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-Bromo-1-methylpyrazolo[3,4-c]pyridine;hydrochloride is a useful research compound. Its molecular formula is C7H7BrClN3 and its molecular weight is 248.51. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-1-methylpyrazolo[3,4-c]pyridine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1-methylpyrazolo[3,4-c]pyridine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-bromo-1-methylpyrazolo[3,4-c]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3.ClH/c1-11-7-4-9-3-6(8)5(7)2-10-11;/h2-4H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZQELSLLUNYIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CN=CC(=C2C=N1)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-1-methylpyrazolo[3,4-c]pyridine Hydrochloride: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its structural resemblance to purines, which allows for its interaction with a wide range of biological targets. This has led to the development of numerous pyrazolopyridine derivatives with diverse therapeutic applications, including roles as kinase inhibitors, anti-inflammatory agents, and central nervous system modulators. Within this class of compounds, 4-Bromo-1-methylpyrazolo[3,4-c]pyridine emerges as a key synthetic intermediate, offering a versatile platform for the introduction of various functional groups through modern cross-coupling methodologies. The presence of the bromine atom at the 4-position provides a strategic handle for derivatization, while the methyl group at the N-1 position influences the molecule's electronic properties and metabolic stability. This guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride, along with a discussion of its potential applications in drug discovery and development.

Chemical Structure and Physicochemical Properties

4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride possesses a fused bicyclic system consisting of a pyrazole ring fused to a pyridine ring. The key structural features include a bromine atom at position 4, a methyl group on the pyrazole nitrogen at position 1, and a hydrochloride salt formed at one of the basic nitrogen atoms, most likely the pyridine nitrogen, to enhance solubility and stability.

PropertyValueSource
IUPAC Name 4-bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride-
Molecular Formula C₇H₇BrClN₃-
Molecular Weight 248.51 g/mol -
CAS Number 1032943-41-1 (free base)
Appearance Expected to be a crystalline solid-
Solubility Expected to be soluble in water and polar organic solvents-

Synthesis of 4-Bromo-1-methylpyrazolo[3,4-c]pyridine Hydrochloride

The synthesis of 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride can be envisioned through a multi-step sequence, beginning with the construction of the core 5-bromo-1H-pyrazolo[3,4-c]pyridine scaffold, followed by selective N-methylation and subsequent salt formation. A plausible synthetic pathway is detailed below, adapted from methodologies reported for related 5-halo-1H-pyrazolo[3,4-c]pyridines.[1]

Experimental Protocol:

Step 1: Synthesis of 5-Bromo-1H-pyrazolo[3,4-c]pyridine

A detailed protocol for the synthesis of the parent scaffold, 5-halo-1H-pyrazolo[3,4-c]pyridines, has been recently described.[1] This procedure involves the diazotization of a substituted aminopyridine followed by an intramolecular cyclization.

Step 2: N-methylation of 5-Bromo-1H-pyrazolo[3,4-c]pyridine

The selective methylation at the N-1 position of the pyrazole ring is a critical step. This can be achieved using a suitable methylating agent under basic conditions.

  • To a solution of 5-Bromo-1H-pyrazolo[3,4-c]pyridine (1.0 eq) in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 2.0 eq) at 0 °C. The choice of base and solvent is crucial to control the regioselectivity of the methylation.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the corresponding anion.

  • Add a methylating agent, such as methyl iodide (CH₃I, 1.2 eq) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq), dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine.

Step 3: Formation of the Hydrochloride Salt

The final step involves the formation of the hydrochloride salt to improve the compound's handling and bioavailability.

  • Dissolve the purified 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine (1.0 eq) in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • To this solution, add a solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

  • A precipitate should form upon addition of the acid. Continue stirring for 30 minutes to ensure complete salt formation.

  • Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride.

Synthesis_Workflow Start 5-Bromo-1H-pyrazolo[3,4-c]pyridine Step1 N-methylation (e.g., CH3I, NaH in DMF) Start->Step1 Intermediate 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine (Free Base) Step1->Intermediate Step2 Salt Formation (HCl in Diethyl Ether) Intermediate->Step2 Product 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride Step2->Product

Caption: Synthetic workflow for 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts will be influenced by the electron-withdrawing effect of the bromine atom and the pyrazole ring, as well as the protonation of the pyridine nitrogen.

  • Aromatic Protons: Signals for the protons on the pyridine and pyrazole rings are expected in the aromatic region (δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns will depend on their positions relative to the nitrogen atoms and the bromine substituent.

  • Methyl Protons: A singlet corresponding to the three protons of the N-methyl group is anticipated, likely in the range of δ 3.5-4.5 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

  • Aromatic Carbons: The carbon atoms of the fused ring system will resonate in the downfield region (δ 110-160 ppm). The carbon atom attached to the bromine (C4) is expected to have a chemical shift in the lower end of this range due to the heavy atom effect.

  • Methyl Carbon: The carbon of the N-methyl group will appear as a single peak in the upfield region (δ 30-40 ppm).

Mass Spectrometry

Mass spectrometry is a crucial technique for confirming the molecular weight and obtaining structural information through fragmentation analysis.

  • Molecular Ion Peak: For the free base, the mass spectrum under electron ionization (EI) would be expected to show a prominent molecular ion peak (M⁺) at m/z corresponding to the molecular weight of C₇H₆BrN₃. A characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks in an approximate 1:1 ratio) would be a key diagnostic feature.

  • Fragmentation Pattern: Common fragmentation pathways for related bromo-heterocyclic compounds involve the loss of the bromine atom (Br•) and the methyl group (CH₃•). The fragmentation of the pyrazolopyridine core could also lead to the loss of HCN or N₂.

Applications in Drug Discovery

The 4-Bromo-1-methylpyrazolo[3,4-c]pyridine scaffold is a valuable building block for the synthesis of a diverse range of compounds with potential therapeutic applications. The bromine atom at the 4-position serves as a versatile handle for introducing various substituents via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the systematic exploration of the structure-activity relationship (SAR) around the pyrazolopyridine core.

Potential as Kinase Inhibitors

The pyrazolopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. Numerous pyrazolopyridine derivatives have been reported to exhibit potent inhibitory activity against a variety of kinases involved in cancer and inflammatory diseases. The ability to functionalize the 4-position of 4-Bromo-1-methylpyrazolo[3,4-c]pyridine allows for the introduction of specific moieties that can target the ATP-binding site of kinases, potentially leading to the discovery of novel and selective inhibitors.

Signaling_Pathway Compound 4-Bromo-1-methylpyrazolo[3,4-c]pyridine Derivative Kinase Target Kinase (e.g., in cancer cell signaling) Compound->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphorylatedSubstrate Phosphorylated Substrate Substrate->PhosphorylatedSubstrate DownstreamSignaling Downstream Signaling Cascade PhosphorylatedSubstrate->DownstreamSignaling CellularResponse Cellular Response (e.g., Proliferation, Survival) DownstreamSignaling->CellularResponse

Caption: Potential mechanism of action for a drug candidate derived from the title compound.

Conclusion

4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride is a strategically important synthetic intermediate with significant potential in the field of drug discovery. Its chemical structure offers multiple points for diversification, enabling the generation of libraries of novel compounds for biological screening. While detailed experimental data for this specific compound is limited, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from closely related analogs. As the demand for novel therapeutic agents continues to grow, the utility of versatile building blocks like 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride in the development of next-generation medicines is undeniable.

References

  • J&K Scientific. 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine. [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 35085-35089. [Link]

Sources

Comprehensive Safety Data and Technical Handling Guide: 4-Bromo-1-methylpyrazolo[3,4-c]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the pyrazolo[3,4-c]pyridine scaffold is recognized as a highly versatile, privileged structure, frequently deployed as an azaindole isostere in the development of targeted kinase inhibitors and oncology therapeutics[1]. While the free base form of this compound (CAS 1032943-41-1) is a standard synthetic building block[2], the hydrochloride salt is often preferred in rigorous laboratory settings. The protonation of the basic pyridine nitrogen significantly enhances the compound's aqueous solubility, crystalline stability, and shelf-life.

This technical whitepaper synthesizes critical safety data, mechanistic toxicology, and field-proven experimental workflows to ensure the safe and effective handling of 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride.

Physicochemical Profiling & Structural Implications

Understanding the macroscopic hazards of a chemical begins with its microscopic structure. The presence of the C4-bromine atom provides an excellent handle for transition-metal catalysis, but it also introduces specific reactivity profiles that dictate safety protocols.

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride
Free Base CAS Number 1032943-41-1[2]
Molecular Formula C7H6BrN3 · HCl
Molecular Weight 248.51 g/mol (Free base: 212.05 g/mol )
Appearance Pale yellow to off-white crystalline solid
Structural Features Halogen bond donor (C4), Basic nitrogen (Pyridine core)
Solubility Profile Soluble in DMSO, Methanol, and Water (due to HCl salt)

Hazard Identification & Toxicological Mechanisms

Derivatives of the pyrazolo[3,4-c]pyridine scaffold are consistently classified under the Globally Harmonized System (GHS) as Acute Tox 4 and Skin/Eye Irritants[3][4]. As a Senior Application Scientist, it is critical to look beyond the hazard codes and understand why these classifications exist.

The hazard profile of this specific hydrochloride salt is driven by two distinct chemical mechanisms:

  • Acidic Dissociation (Irritation) : Upon contact with mucosal moisture (e.g., eyes, respiratory tract, sweaty skin), the hydrochloride salt rapidly dissociates, releasing localized hydrochloric acid. This acute drop in pH is the primary causal factor for its Category 2/2A irritation classifications[3][5].

  • Electrophilic Aromatic Substitution (Toxicity) : The bromine atom at the C4 position is highly activated by the electron-withdrawing nature of the adjacent pyridine ring. In biological systems, this creates a vulnerability for SN​Ar reactions with endogenous nucleophiles, such as cysteine thiols in proteins. This covalent alkylation mechanism underpins the compound's Category 4 Acute Toxicity profile[4].

ToxPathway A 4-Bromo-1-methylpyrazolo[3,4-c]pyridine HCl (Exposure Event) B1 Moisture Contact (Dissociation & HCl Release) A->B1 External B2 Biological Nucleophiles (e.g., Protein Thiols) A->B2 Systemic C1 Localized pH Drop (Tissue Damage) B1->C1 C2 SNAr Alkylation (Covalent Binding) B2->C2 D1 GHS: Skin/Eye Irritation (Category 2/2A) C1->D1 D2 GHS: Acute Toxicity (Category 4) C2->D2

Figure 1: Mechanistic pathway of toxicological hazards associated with exposure.

Table 2: GHS Classification Summary
Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity (Oral)Category 4WarningH302: Harmful if swallowed[4]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[3]
Serious Eye DamageCategory 2AWarningH319: Causes serious eye irritation[5]
STOT (Single Exposure)Category 3WarningH335: May cause respiratory irritation[4]

Safe Handling, Storage, and Emergency Response

To mitigate the risks outlined above, laboratory practices must be designed around preventing moisture contact and inhalation.

  • Engineering Controls & PPE : All manipulations of the dry powder must be conducted within a Class II biological safety cabinet or a standard fume hood to prevent inhalation of the acidic dust[4]. Nitrile gloves and tight-fitting safety goggles are mandatory.

  • Storage : Store in a tightly sealed desiccator under an inert atmosphere (Argon or Nitrogen). Causality: The salt is hygroscopic; ambient moisture will cause the gradual liberation of HCl gas, degrading the sample and pressurizing the container.

Self-Validating Spill Response Workflow

If a dry powder spill occurs, do not immediately sweep the area, as this will aerosolize the corrosive dust.

  • Neutralization : Cover the spill with a weak solid base (e.g., sodium bicarbonate). Causality: This neutralizes the HCl component before mechanical disruption.

  • Validation : Moisten the powder slightly with a water spray. Self-Validation: Visual effervescence (release of CO2​ bubbles) confirms the active neutralization of the hydrochloride salt.

  • Recovery : Once effervescence ceases, sweep the neutralized matrix into a hazardous waste container for incineration.

Synthetic Utility & Experimental Workflows

The primary utility of 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride lies in its capacity for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, or Buchwald-Hartwig aminations)[1].

When utilizing the hydrochloride salt instead of the free base, standard protocols must be mathematically and chemically adjusted. Below is a self-validating protocol for a Suzuki-Miyaura coupling.

Step-by-Step Methodology: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective : Couple the pyrazolo[3,4-c]pyridine core with an aryl boronic acid.

  • Reagent Preparation : In an oven-dried Schlenk flask, combine 1.0 eq of the hydrochloride salt, 1.2 eq of aryl boronic acid, and 3.0 eq of Potassium Carbonate ( K2​CO3​ ).

    • Causality: An excess of K2​CO3​ (3.0 eq instead of the standard 2.0 eq) is strictly required. The first equivalent is consumed entirely to neutralize the HCl salt of the starting material. The remaining equivalents are required to activate the boronic acid via the formation of a reactive boronate complex.

  • Solvent Addition & Neutralization Check : Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v).

    • Self-Validating Step: Before proceeding, spot a micro-drop of the aqueous phase onto pH paper. A pH of 8-9 confirms complete neutralization. If the solution remains acidic, the palladium catalyst will rapidly degrade upon addition.

  • Degassing : Subject the mixture to three freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes.

    • Causality: Palladium(0) is highly oxophilic. Ambient oxygen will irreversibly oxidize the active Pd(0) species to an inactive Pd(II) complex, permanently stalling the catalytic cycle.

  • Catalyst Addition : Under a positive flow of argon, add 0.05 eq of Pd(dppf)Cl2​ .

  • Reaction Execution : Heat the mixture to 90°C for 12 hours. Monitor conversion via LC-MS.

  • Quench and Extraction : Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over Na2​SO4​ , filter, and concentrate for silica gel purification.

ExpWorkflow S1 1. Reagent Prep (Substrate, Boronic Acid, Pd Cat., K2CO3) S2 2. Neutralization Check (Verify pH 8-9) S1->S2 S3 3. Degassing (Argon Purge 3x) S2->S3 S4 4. Reaction (1,4-Dioxane/H2O, 90°C, 12h) S3->S4 S5 5. Purification (Silica Gel Column) S4->S5

Figure 2: Self-validating experimental workflow for Palladium-catalyzed cross-coupling.

Regulatory Compliance & Disposal

Due to the presence of both a halogen (bromine) and an acidic salt, unreacted material and reaction byproducts must be disposed of as Halogenated Organic Waste . Do not mix with standard non-halogenated solvent waste, as the acidic nature of the salt can trigger exothermic reactions with incompatible organic solvents (e.g., acetone or basic amines) in the waste carboy.

References

  • Title: PubChem Compound Summary for CID 57606936, 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine Source: National Center for Biotechnology Information URL:[Link]

  • Title: PubChem Compound Summary for CID 6451441, 1H-Pyrazolo[3,4-c]pyridine Source: National Center for Biotechnology Information URL:[Link]

  • Title: WO2024020517A1 - 3-(6-pyridin-3-yl)-2-[4-(4-methyl-4h-1,2,4-triazol-3-yl)

Sources

A Technical Guide to Pharmacophore Modeling of 4-Bromo-1-methylpyrazolo[3,4-c]pyridine Derivatives for Novel Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides a comprehensive, in-depth technical walkthrough of pharmacophore modeling as applied to a specific series of these compounds: 4-Bromo-1-methylpyrazolo[3,4-c]pyridine derivatives. We will explore both ligand-based and structure-based approaches, offering field-proven insights into the rationale behind experimental choices and protocols. This document is intended for researchers, scientists, and drug development professionals engaged in computational drug design and discovery. We will use Hematopoietic Progenitor Kinase 1 (HPK1), a key regulator of T-cell activation, as a prospective target to illustrate these methodologies, based on published data suggesting the activity of this scaffold against this kinase family.[1]

Introduction: The Pyrazolopyridine Scaffold and the Promise of Pharmacophore Modeling

The fusion of pyrazole and pyridine rings creates the pyrazolopyridine core, a heterocyclic system that has demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3][4] The specific isomer, pyrazolo[3,4-c]pyridine, has been identified as a promising scaffold for kinase inhibitors.[1] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of selective kinase inhibitors is therefore a major focus of modern drug discovery.

Pharmacophore modeling is a powerful computational technique that distills the complex three-dimensional chemical information of a molecule into a simplified representation of its essential interaction features.[5][6] A pharmacophore model defines the spatial arrangement of key chemical features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, that are necessary for a molecule to bind to a specific biological target and elicit a biological response. This approach is instrumental in virtual screening to identify novel active compounds, in lead optimization to enhance potency and selectivity, and in understanding structure-activity relationships (SAR).[6]

This guide will focus on the practical application of pharmacophore modeling to the 4-Bromo-1-methylpyrazolo[3,4-c]pyridine scaffold. We will consider a hypothetical series of derivatives to illustrate the process, with Hematopoietic Progenitor Kinase 1 (HPK1) as our designated target. HPK1 is a negative regulator of T-cell receptor signaling, and its inhibition is a promising strategy for enhancing anti-tumor immunity.[1]

Foundational Concepts: Ligand-Based vs. Structure-Based Approaches

The choice between a ligand-based and a structure-based pharmacophore modeling approach depends on the available information about the target and its ligands.

  • Ligand-Based Pharmacophore Modeling: This approach is employed when the three-dimensional structure of the target protein is unknown, but a set of active ligands is available. The model is built by superimposing the conformations of these active molecules and identifying the common chemical features that are essential for their biological activity.[6][7]

  • Structure-Based Pharmacophore Modeling: When a high-resolution 3D structure of the target protein, typically from X-ray crystallography or cryo-electron microscopy, is available (often in complex with a ligand), a structure-based pharmacophore model can be generated. This model is derived from the key interactions observed between the ligand and the amino acid residues in the protein's binding site.[5][8]

Both methodologies have their strengths and are not mutually exclusive. Often, insights from both can be integrated to build a more robust and predictive pharmacophore model.

The HPK1 Signaling Pathway: A Target for Immunotherapy

To provide a biological context for our modeling efforts, it is crucial to understand the role of our target, HPK1. As a member of the MAP4K family of serine/threonine kinases, HPK1 is a critical negative regulator of T-cell activation. By inhibiting HPK1, we can potentially enhance the immune response against cancer cells. The simplified signaling pathway below illustrates the central role of HPK1.

HPK1_Signaling_Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Antigen Presentation ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 PLCg1 PLCγ1 LAT_SLP76->PLCg1 HPK1 HPK1 LAT_SLP76->HPK1 DAG_IP3 DAG / IP3 PLCg1->DAG_IP3 NFAT_AP1_NFkB NF-κB, NFAT, AP-1 Activation DAG_IP3->NFAT_AP1_NFkB Gene_Expression Gene Expression (e.g., IL-2) NFAT_AP1_NFkB->Gene_Expression HPK1->LAT_SLP76 Inhibits Pyrazolopyridine 4-Bromo-1-methyl- pyrazolo[3,4-c]pyridine Derivative Pyrazolopyridine->HPK1 Inhibits

Caption: A simplified diagram of the T-Cell Receptor (TCR) signaling pathway highlighting the inhibitory role of HPK1 and the point of intervention for the 4-Bromo-1-methylpyrazolo[3,4-c]pyridine derivatives.

Data Presentation: A Hypothetical Dataset of 4-Bromo-1-methylpyrazolo[3,4-c]pyridine Derivatives

For the purpose of this guide, we will use a hypothetical dataset of 4-Bromo-1-methylpyrazolo[3,4-c]pyridine derivatives with their corresponding IC50 values against HPK1. This data will be used to illustrate the principles of ligand-based pharmacophore modeling and the development of a quantitative structure-activity relationship (QSAR) model.

Compound IDR-GroupIC50 (nM) against HPK1pIC50 (-logIC50)Activity Class
Ex-1 -H50005.30Inactive
Ex-2 -CH325005.60Inactive
Ex-3 -Phenyl1506.82Active
Ex-4 4-Fluorophenyl807.10Active
Ex-5 4-Methoxyphenyl1206.92Active
Ex-6 3-Aminophenyl507.30Highly Active
Ex-7 4-Hydroxyphenyl657.19Active
Ex-8 -Cyclohexyl8006.10Inactive
Ex-9 4-Chlorophenyl957.02Active
Ex-10 3-Cyanophenyl757.12Active

Experimental Protocols: A Step-by-Step Guide

Here, we provide detailed protocols for both ligand-based and structure-based pharmacophore modeling. These workflows are generalized and can be adapted to various software packages such as Schrödinger's Phase, LigandScout, or Discovery Studio.

Ligand-Based Pharmacophore Modeling Workflow

This workflow is ideal when a set of active compounds is known, but no reliable 3D structure of the target is available.

Ligand_Based_Workflow cluster_prep 1. Ligand Preparation cluster_model 2. Model Generation cluster_validate 3. Model Validation cluster_screen 4. Virtual Screening l1 Input: 2D Structures of 4-Bromo-1-methylpyrazolo[3,4-c]pyridine Derivatives & Activity Data l2 Generate 3D Conformations (e.g., using OMEGA or ConfGen) l1->l2 l3 Energy Minimization (e.g., MMFF94 or OPLS4 force field) l2->l3 l4 Define Activity Thresholds (Active vs. Inactive) l3->l4 m1 Align Active Compounds (e.g., using flexible alignment) l4->m1 m2 Identify Common Pharmacophoric Features (e.g., H-bond donors/acceptors, aromatic rings, hydrophobic groups) m1->m2 m3 Generate Pharmacophore Hypotheses m2->m3 m4 Score and Rank Hypotheses (based on fit to active and inactive compounds) m3->m4 v1 Select Best Hypothesis m4->v1 v2 Internal Validation: Cross-validation, Fischer's randomization test v1->v2 v3 External Validation: Screen a test set of known actives and inactives v2->v3 v4 Assess Predictive Power (e.g., Enrichment Factor, ROC curve) v3->v4 s1 Use Validated Pharmacophore as a 3D Query v4->s1 s2 Screen Large Compound Databases (e.g., ZINC, Enamine) s1->s2 s3 Identify Novel Hits with Potential HPK1 Inhibitory Activity s2->s3

Caption: A stepwise workflow for ligand-based pharmacophore modeling of 4-Bromo-1-methylpyrazolo[3,4-c]pyridine derivatives.

Detailed Protocol:

  • Ligand Preparation:

    • Input: A set of 2D structures of 4-Bromo-1-methylpyrazolo[3,4-c]pyridine derivatives with their corresponding biological activity data (e.g., IC50 values).

    • Conformational Analysis: Generate a diverse set of low-energy 3D conformations for each ligand. This is a critical step as the bioactive conformation is often not the global minimum energy state.[9]

    • Energy Minimization: Minimize the energy of each conformation using a suitable force field (e.g., MMFF94s or OPLS4).

    • Activity Classification: Divide the ligands into at least two groups: highly active and inactive. For our hypothetical dataset, compounds with pIC50 > 7.0 could be classified as "highly active" and those with pIC50 < 6.0 as "inactive".

  • Pharmacophore Model Generation:

    • Feature Definition: Identify the pharmacophoric features for each ligand. Common features include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic groups (HY), aromatic rings (AR), and positive/negative ionizable centers.

    • Hypothesis Generation: Use a pharmacophore generation algorithm (e.g., HipHop or HypoGen) to identify common pharmacophore models that are shared among the active compounds.

    • Scoring and Ranking: The generated hypotheses are scored based on how well they map the active compounds while excluding the inactive ones. The best hypothesis will have a high correlation with the biological data and will be statistically significant.

  • Model Validation:

    • Internal Validation:

      • Test Set: If a large enough dataset is available, a portion of it can be set aside as a test set for external validation.

      • Fischer's Randomization Test: The statistical significance of the model is assessed by generating multiple models from randomized data and comparing their scores to the original model.[10]

    • External Validation: The predictive power of the best pharmacophore model is evaluated by its ability to correctly classify an external set of compounds (not used in model generation) as active or inactive.

  • Virtual Screening:

    • The validated pharmacophore model is used as a 3D query to screen large chemical databases for novel molecules that match the pharmacophoric features.

    • The hits from the virtual screen are then prioritized for further computational analysis (e.g., molecular docking) and experimental testing.

Structure-Based Pharmacophore Modeling Workflow

This workflow is applicable when a high-resolution 3D structure of the target protein (in our case, HPK1) is available. We will assume a PDB entry for HPK1 exists for this protocol.

Structure_Based_Workflow cluster_prep 1. Target-Ligand Complex Preparation cluster_model 2. Pharmacophore Model Generation cluster_validate 3. Model Validation cluster_screen 4. Virtual Screening & Docking p1 Input: 3D Structure of HPK1 (e.g., from PDB) p2 Protein Preparation: Add hydrogens, assign bond orders, remove water molecules, optimize hydrogen bond network p1->p2 p3 Define the Binding Site (based on co-crystallized ligand or predicted binding pockets) p2->p3 m1 Identify Key Interactions between HPK1 and Ligand (H-bonds, hydrophobic contacts, π-π stacking) p3->m1 m2 Generate Pharmacophoric Features based on these interactions m1->m2 m3 Create Pharmacophore Hypothesis with excluded volumes to represent the shape of the binding site m2->m3 v1 Use a Decoy Set: Screen a set of known inactive compounds against the model m3->v1 v2 Assess Selectivity: Ensure the model can distinguish HPK1 binders from non-binders v1->v2 v3 Refine the Pharmacophore (if necessary) v2->v3 s1 Use Pharmacophore as a Filter for Virtual Screening v3->s1 s2 Dock the Hits from the Pharmacophore Screen into the HPK1 Binding Site s1->s2 s3 Prioritize Hits based on Docking Score and Interaction with Key Residues s2->s3

Caption: A stepwise workflow for structure-based pharmacophore modeling for HPK1 inhibitors.

Detailed Protocol:

  • Target-Ligand Complex Preparation:

    • Input: A high-resolution crystal structure of HPK1, preferably in complex with a ligand.

    • Protein Preparation: The protein structure needs to be prepared by adding hydrogen atoms, assigning correct bond orders and protonation states of amino acid residues, and optimizing the hydrogen bond network. Water molecules not involved in key interactions are typically removed.

    • Binding Site Definition: The active site is defined based on the location of the co-crystallized ligand or by using binding site prediction algorithms.

  • Pharmacophore Model Generation:

    • Interaction Analysis: Analyze the key interactions between the ligand and the amino acid residues in the HPK1 binding site. This includes hydrogen bonds, hydrophobic interactions, salt bridges, and aromatic interactions.

    • Feature Mapping: Based on the interaction analysis, pharmacophoric features are mapped onto the ligand and the corresponding interacting residues in the protein.

    • Hypothesis Creation: A pharmacophore hypothesis is generated that includes these features and their spatial relationships. Excluded volumes can be added to represent the steric constraints of the binding pocket.

  • Model Validation:

    • Decoy Set Screening: The model's ability to distinguish between active and inactive compounds is tested by screening a decoy set (a set of molecules with similar physicochemical properties to the actives but with different topologies). A good model should have a low hit rate for the decoy set.

    • Enrichment Factor Calculation: The enrichment factor (EF) is a common metric to evaluate the performance of a virtual screening protocol. It measures how many more active compounds are found in the top fraction of a screened database compared to a random selection.

  • Virtual Screening and Post-processing:

    • The structure-based pharmacophore model is used as a rapid filter to screen large compound libraries.

    • The hits from the pharmacophore screen are then subjected to molecular docking studies to predict their binding poses and estimate their binding affinities.

    • The final selection of candidates for experimental testing is based on a consensus of pharmacophore mapping, docking scores, and visual inspection of the binding modes.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating systems. The iterative process of model generation and validation, both internally and externally, ensures the robustness and predictive power of the final pharmacophore model. The use of decoy sets and the calculation of statistical metrics like enrichment factors and ROC curves are crucial for quantitatively assessing the quality of the model before its application in large-scale virtual screening campaigns.

Conclusion and Future Directions

Pharmacophore modeling is a cornerstone of modern computational drug discovery, providing a powerful and efficient means to identify and optimize novel drug candidates. This guide has provided a detailed technical overview of how to apply this methodology to the promising class of 4-Bromo-1-methylpyrazolo[3,4-c]pyridine derivatives, using HPK1 as a relevant therapeutic target. By following the structured workflows and validation procedures outlined herein, researchers can significantly enhance their ability to discover novel kinase inhibitors with the potential for therapeutic intervention.

Future directions in this field will likely involve the integration of machine learning and artificial intelligence to further refine pharmacophore models and improve their predictive accuracy. Dynamic pharmacophore models derived from molecular dynamics simulations are also emerging as a powerful tool to capture the flexibility of both the ligand and the target protein. As our understanding of the structural and dynamic aspects of protein-ligand interactions continues to grow, so too will the power and applicability of pharmacophore modeling in the quest for new medicines.

References

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  • Wiedmer, T., & Kaserer, T. (2022). Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening. Journal of Chemical Information and Modeling, 63(1), 136-148. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 27(19), 6296. [Link]

  • Saeed, A., et al. (2021). Computational workflow for structure-based pharmacophore modelling. ResearchGate. [Link]

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  • Genomatics. (2026). Pharmacophore Modeling and Mapping. Genomics & Informatics Lab. Retrieved February 22, 2026, from [Link]

  • Inte:Ligand. (n.d.). Creating a pharmacophore from a single protein-ligand complex. LigandScout Tutorial. Retrieved March 17, 2026, from [Link]

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  • Abdelgawad, M. A., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Medicinal Chemistry, 14(5), 923-940. [Link]

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  • ResearchGate. (2021, October 5). How to do validation of ligand-based pharmacophore model in Ligandscout? Retrieved March 17, 2026, from [Link]

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biological activity of 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Potential Biological Activity of 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride

This guide provides a comprehensive technical overview of the potential biological activities of 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride. Directed at researchers, scientists, and professionals in drug development, this document synthesizes current knowledge of the broader pyrazolopyridine class to infer the likely pharmacological profile of this specific compound. While direct studies on 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride are not extensively available in public literature, the well-documented activities of its parent scaffold provide a strong foundation for targeted investigation.

The Pyrazolopyridine Scaffold: A Privileged Core in Medicinal Chemistry

The pyrazolopyridine system, a fusion of pyrazole and pyridine rings, is recognized as a "privileged scaffold" in drug discovery.[1][2] This bicyclic heterocyclic structure is a key component in numerous biologically active molecules due to its ability to interact with a wide range of biological targets.[2][3] The combination of the electron-rich pyrazole and electron-deficient pyridine rings creates a unique electronic and structural profile, enabling diverse molecular interactions.[3]

Derivatives of the pyrazolopyridine core have demonstrated a vast array of pharmacological effects, including:

  • Anticancer: Inhibition of various protein kinases.[2][4]

  • Neuroprotection and CNS Modulation: Activity as anxiolytics and agents for neurodegenerative diseases.[1][5]

  • Anti-inflammatory: Modulation of inflammatory pathways.[1][6]

  • Antimicrobial: Activity against a range of pathogens.[1][7]

The versatility of the pyrazolopyridine scaffold allows for extensive functionalization at multiple positions, enabling the fine-tuning of its biological activity and pharmacokinetic properties.[3]

Chemical Profile of 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride

While this guide focuses on the hydrochloride salt, the fundamental properties are derived from the free base, 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine.

PropertyValue
CAS Number 1032943-41-1[8][9][10]
Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol (free base)
IUPAC Name 4-bromo-1-methylpyrazolo[3,4-c]pyridine[8]
SMILES CN1N=CC2=C(Br)C=NC=C12[10]

The structure features a pyrazolo[3,4-c]pyridine core with a methyl group at the N1 position of the pyrazole ring and a bromine atom at the C4 position of the pyridine ring. The presence of the bromo substituent offers a site for further chemical modification, such as cross-coupling reactions, to explore structure-activity relationships (SAR).

Postulated Biological Activities and Mechanisms of Action

Based on the extensive literature on the pyrazolopyridine class, we can postulate several key biological activities for 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride.

Potential as a Kinase Inhibitor in Oncology

The pyrazolopyridine scaffold is a cornerstone in the development of kinase inhibitors for cancer therapy.[2][11] Numerous derivatives have been shown to target a variety of kinases that are crucial for cancer cell proliferation, survival, and metastasis.[4] The pyrazolopyridine core often acts as an ATP-mimetic, binding to the ATP-binding pocket of kinases.[2]

Hypothesized Mechanism: 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride could potentially inhibit protein kinases involved in oncogenic signaling pathways. The nitrogen atoms in the ring system can form hydrogen bonds with the hinge region of the kinase domain, a common interaction for ATP-competitive inhibitors. The bromo and methyl groups would occupy adjacent pockets, influencing the selectivity and potency against a specific kinase.

Key Kinase Families to Investigate:

  • Cyclin-Dependent Kinases (CDKs)[12]

  • Tyrosine Kinases (e.g., EGFR, ALK, c-Met)[4][11]

  • Serine/Threonine Kinases (e.g., BRAF, PIM-1)[4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Compound 4-Bromo-1-methyl- pyrazolo[3,4-c]pyridine hydrochloride Compound->RAF Potential Inhibition

Caption: Postulated inhibition of the MAPK/ERK signaling pathway.

Potential for CNS Modulation via GABAergic System

Certain pyrazolopyridines have been identified as non-sedative anxiolytic agents that modulate the GABAergic system.[5] Unlike benzodiazepines, which typically bind directly to the benzodiazepine site on the GABAA receptor, some pyrazolopyridines are thought to act at a different site, possibly related to the chloride ionophore, enhancing GABA-mediated chloride influx.[5]

Hypothesized Mechanism: 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride may enhance the binding of GABA to its receptor, leading to an increased frequency or duration of chloride channel opening. This would result in neuronal hyperpolarization and an overall inhibitory effect on neurotransmission, which could translate to anxiolytic or anticonvulsant properties.[5]

G GABA_Receptor GABAA Receptor GABA Binding Site Chloride (Cl-) Channel Benzodiazepine Site Putative Pyrazolopyridine Site Cl_ion Cl- GABA_Receptor:f1->Cl_ion Influx GABA GABA GABA->GABA_Receptor:f0 Binds Compound 4-Bromo-1-methyl- pyrazolo[3,4-c]pyridine hydrochloride Compound->GABA_Receptor:f3 Potentially Modulates

Caption: Hypothesized allosteric modulation of the GABAA receptor.

Experimental Protocols for Biological Activity Screening

To validate the postulated activities of 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride, the following standard in vitro assays are recommended.

Protocol: In Vitro Kinase Inhibition Assay (e.g., against BRAF V600E)

This protocol describes a luminescent kinase assay to measure the inhibitory activity of the compound against a specific kinase.

Principle: The assay quantifies the amount of ATP remaining in solution following a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition by the compound.

Materials:

  • Recombinant human BRAF V600E kinase

  • Kinase substrate (e.g., inactive MEK1)

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride (dissolved in DMSO)

  • Positive control inhibitor (e.g., Vemurafenib)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

  • Reaction Setup: a. To each well of a 96-well plate, add 5 µL of the kinase/substrate mixture in kinase buffer. b. Add 1 µL of the test compound dilution or control (DMSO for no inhibition, positive control for maximum inhibition). c. Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate Kinase Reaction: Add 5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: a. Equilibrate the plate and the Kinase-Glo® reagent to room temperature. b. Add 10 µL of Kinase-Glo® reagent to each well. c. Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition relative to controls and plot against compound concentration to determine the IC50 value.

G start Prepare Compound Dilutions setup Add Kinase/Substrate Mix to Plate start->setup add_cmpd Add Test Compound / Controls setup->add_cmpd pre_incubate Incubate 10 min @ RT add_cmpd->pre_incubate add_atp Add ATP to Initiate Reaction pre_incubate->add_atp incubate Incubate 60 min @ 30°C add_atp->incubate add_glo Add Kinase-Glo® Reagent incubate->add_glo stabilize Incubate 10 min @ RT add_glo->stabilize read Measure Luminescence stabilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for an in vitro luminescent kinase assay.

Protocol: Radioligand Binding Assay for GABAA Receptor Modulation

This protocol assesses the ability of the test compound to enhance the binding of a radiolabeled ligand to the GABAA receptor.

Principle: The assay measures the displacement of a radiolabeled ligand (e.g., [3H]-Flunitrazepam) from the benzodiazepine binding site on the GABAA receptor in the presence of GABA and the test compound. An increase in ligand binding suggests positive allosteric modulation.[5]

Materials:

  • Rat or mouse whole brain membranes (source of GABAA receptors)

  • [3H]-Flunitrazepam (radioligand)

  • GABA

  • Assay buffer (e.g., Tris-HCl)

  • 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride

  • Non-specific binding control (e.g., unlabeled Diazepam)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

  • Filtration manifold

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.

  • Reaction Setup: In test tubes, combine: a. 100 µL of brain membrane suspension. b. 50 µL of assay buffer (total binding), non-specific control (non-specific binding), or test compound. c. 50 µL of a sub-maximal concentration of GABA. d. 50 µL of [3H]-Flunitrazepam.

  • Incubation: Incubate the tubes on ice (0-4°C) for 60 minutes.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: a. Place the filters into scintillation vials. b. Add 4-5 mL of scintillation cocktail to each vial. c. Allow to sit for several hours to elute the radioligand from the filter.

  • Data Acquisition: Count the radioactivity (in disintegrations per minute, DPM) in each vial using a scintillation counter.

  • Analysis: Calculate the specific binding (Total DPM - Non-specific DPM). Determine the percentage enhancement of specific binding caused by the test compound compared to GABA alone.

Conclusion and Future Directions

4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride belongs to a class of compounds with proven and diverse biological activities. Based on extensive evidence from related structures, this compound is a promising candidate for investigation as a kinase inhibitor for oncological applications and as a modulator of the GABAergic system for CNS disorders. The provided experimental protocols offer a clear path for the initial in vitro screening of these potential activities.

Should initial screening yield positive results, further research should focus on:

  • Selectivity Profiling: Testing against a broad panel of kinases or receptor subtypes to determine specificity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs, particularly by modifying the bromo-substituent, to optimize potency and selectivity.

  • Cell-Based Assays: Validating the in vitro findings in relevant cellular models (e.g., cancer cell lines, primary neurons).

  • In Vivo Studies: Assessing the compound's efficacy and safety in appropriate animal models.

The exploration of 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride and its derivatives holds significant potential for the discovery of novel therapeutic agents.

References

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  • Alamshanya, Z. M., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Publishing.
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A Technical Guide to the Determination of Molecular Weight and Exact Mass for 4-Bromo-1-methylpyrazolo[3,4-c]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Authored For: Senior Researchers, Analytical Scientists, and Drug Development Professionals

Abstract

The precise characterization of novel chemical entities is a cornerstone of modern pharmaceutical research and development. Key to this characterization is the unambiguous determination of a compound's molecular weight and exact mass, which serve as fundamental identifiers and indicators of purity. This guide provides a comprehensive technical overview of the theoretical principles and experimental protocols for determining these properties for 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride, a heterocyclic compound of interest in medicinal chemistry. We will delineate the critical distinction between molecular weight and exact mass, provide step-by-step calculations, and present a detailed, field-proven protocol for experimental verification using High-Resolution Mass Spectrometry (HRMS).

Introduction: The Critical Role of Mass in Compound Validation

4-Bromo-1-methylpyrazolo[3,4-c]pyridine is a heterocyclic building block used in the synthesis of potential therapeutic agents. When prepared as a hydrochloride salt for improved solubility and handling, its empirical formula becomes C₇H₇BrClN₃. Accurate mass determination is not merely an academic exercise; it is a critical quality attribute that confirms the identity of the synthesized molecule, supports structural elucidation, and is a prerequisite for regulatory filings. An error in mass assignment can lead to the misidentification of a compound, invalidating subsequent biological and toxicological data.

This guide moves beyond simple data reporting to explain the causality behind the analytical choices, ensuring that researchers can not only replicate the results but also adapt the principles to other novel compounds.

Theoretical Mass Calculations: Molecular Weight vs. Exact Mass

A frequent point of confusion is the distinction between molecular weight (or average molecular mass) and exact mass (or monoisotopic mass). Both are derived from the molecular formula, but they are calculated and applied differently.

  • Molecular Weight is calculated using the weighted average mass of all naturally occurring isotopes of each element. This value is indispensable for gravimetric analysis and preparing solutions of a specific molarity.

  • Exact Mass is calculated using the mass of the most abundant, stable isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ³⁵Cl, ⁷⁹Br). This is the value measured by mass spectrometry, a technique that can resolve individual isotopic peaks.[1] High-resolution instruments provide mass measurements with high precision, often to within a few parts-per-million (ppm), which is essential for confirming elemental composition.[2][3]

Calculation of Molecular Weight

The molecular weight of 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride (C₇H₇BrClN₃) is calculated as follows:

ElementCountAverage Atomic Mass ( g/mol )Total Mass ( g/mol )
Carbon (C)712.01184.077
Hydrogen (H)71.0087.056
Bromine (Br)179.90479.904
Chlorine (Cl)135.45335.453
Nitrogen (N)314.00742.021
Total Molecular Weight 248.51 g/mol
Calculation of Exact Mass

For mass spectrometry, the relevant value is the exact mass of the ion being detected. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is typically observed as a protonated species, [M+H]⁺, where 'M' is the neutral free base (C₇H₆BrN₃).

First, we calculate the exact mass of the neutral free base:

ElementCountMost Abundant Isotope Mass (Da)Total Mass (Da)
Carbon (¹²C)712.00000084.000000
Hydrogen (¹H)61.0078256.046950
Bromine (⁷⁹Br)178.91833878.918338
Nitrogen (¹⁴N)314.00307442.009222
Total Exact Mass of Free Base (M) 210.97451 Da

The species observed in positive-ion ESI-MS is the protonated molecule. Therefore, we add the mass of a proton (H⁺ = 1.007276 Da):

Exact Mass of [M+H]⁺ = 210.97451 Da + 1.007276 Da = 211.98179 Da

It is this m/z (mass-to-charge ratio) value that we expect to observe with a high-resolution mass spectrometer.

Experimental Verification via LC-HRMS

The gold-standard methodology for confirming the exact mass of a small molecule is Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).[3] This "hyphenated" technique provides highly selective and sensitive analysis.[3]

Principle and Rationale

The workflow involves separating the analyte from potential impurities using LC, followed by its ionization and mass analysis.

  • Liquid Chromatography (LC): Provides separation, ensuring that the mass spectrum is acquired on a pure compound, which is critical for unambiguous assignment.

  • Electrospray Ionization (ESI): A soft ionization technique ideal for polar, thermally labile small molecules. It typically generates intact protonated molecules ([M+H]⁺) with minimal fragmentation, making it straightforward to identify the molecular ion.[4]

  • High-Resolution Mass Analyzer (e.g., TOF, Orbitrap): These analyzers possess the resolving power and mass accuracy to distinguish between ions with very similar nominal masses, allowing for the confident determination of elemental composition.[3]

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating steps for calibration and system suitability to ensure data integrity.

A. Materials and Reagents

  • 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride (analyte)

  • LC-MS Grade Water

  • LC-MS Grade Acetonitrile

  • Formic Acid (≥99%)

  • Calibrant solution for the mass spectrometer (appropriate for the instrument and mass range)

B. Instrumentation

  • UHPLC System coupled to a Time-of-Flight (TOF) or Orbitrap Mass Spectrometer.

C. Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh ~1.0 mg of the analyte and dissolve it in 1.0 mL of a 50:50 acetonitrile/water mixture.

    • Rationale: This solvent system is fully compatible with the mobile phases and ensures complete dissolution.

  • Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution with the 50:50 acetonitrile/water mixture.

    • Rationale: This concentration is typically sufficient to produce a strong signal without saturating the detector.

D. LC-MS Analysis Parameters

  • LC Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Rationale: Formic acid aids in the protonation of the analyte in the ESI source, enhancing the [M+H]⁺ signal.

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • MS Ionization Mode: Positive ESI

  • Mass Range: m/z 100-500

  • Calibration: An internal calibrant (lock mass) should be used concurrently to correct for any instrumental drift during the analysis, ensuring the highest mass accuracy.[2]

Workflow Diagram

The following diagram illustrates the logical flow from sample preparation to final data confirmation.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh 1. Weigh Analyte dissolve 2. Dissolve in Solvent (ACN/H2O) weigh->dissolve dilute 3. Dilute to Working Concentration (10 µg/mL) dissolve->dilute inject 4. Inject into UHPLC dilute->inject separate 5. Chromatographic Separation (C18) inject->separate ionize 6. ESI Ionization (+ve Mode) separate->ionize analyze 7. Mass Analysis (HRMS - TOF/Orbitrap) ionize->analyze detect 8. Detect Ion Signal analyze->detect process 9. Process Spectrum (Lock Mass Correction) detect->process compare 10. Compare Experimental m/z vs. Theoretical m/z process->compare result Confirmation of Exact Mass compare->result

Caption: Experimental workflow for exact mass determination.

Data Summary and Interpretation

The successful execution of the protocol will yield an experimental mass that can be directly compared to the theoretical value.

ParameterTheoretical ValueExpected Experimental Value (m/z)
Molecular Weight (Average Mass)248.51 g/mol N/A (Not measured by MS)
Exact Mass (Monoisotopic, Free Base)210.97451 DaN/A (Neutral species not detected)
Exact Mass of Protonated Ion [M+H]⁺ 211.98179 Da ~211.9818 ± 5 ppm

The key validation criterion is the mass error, calculated in parts-per-million (ppm). A mass error of <5 ppm is considered definitive evidence for the proposed elemental composition.

Conclusion

The characterization of 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride requires a dual approach: the calculation of its theoretical mass properties and their rigorous experimental verification. While the molecular weight (248.51 g/mol ) is essential for stoichiometric purposes, it is the exact mass of the protonated molecule (211.98179 Da) that provides unambiguous identity confirmation via high-resolution mass spectrometry. The detailed LC-HRMS protocol presented herein provides a robust and self-validating framework for obtaining high-accuracy mass data, a critical step in the advancement of any small molecule through the drug development pipeline.

References

  • J&K Scientific. 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine | 1032943-41-1. Available from: [Link]

  • Chemistry LibreTexts. 12.2: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. (2024). Available from: [Link]

  • The Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. Available from: [Link]

  • American Pharmaceutical Review. Mass Spectrometry in Small Molecule Drug Development. (2015). Available from: [Link]

  • Glish, G. L., & Vachet, R. W. The basics of mass spectrometry in the twenty-first century.
  • Hollas, J. M. Modern Spectroscopy. John Wiley & Sons. (2004).
  • de Hoffmann, E., & Stroobant, V.
  • Gross, J. H. Mass Spectrometry: A Textbook. Springer. (2011).
  • Kellner, R., Mermet, J. M., Otto, M., & Widmer, H. M. (Eds.). Analytical Chemistry: A Modern Approach to Analytical Science. Wiley-VCH. (2004).
  • Kinter, M., & Sherman, N. E. Protein Sequencing and Identification Using Tandem Mass Spectrometry. Wiley-Interscience. (2000).
  • Siuzdak, G. The Expanding Role of Mass Spectrometry in Biotechnology. MCC Press. (2006).
  • Watson, J. T., & Sparkman, O. D.

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 4-Bromo-1-methylpyrazolo[3,4-c]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The pyrazolo[3,4-c]pyridine scaffold is a purine isostere of significant interest in medicinal chemistry and drug discovery, serving as a core fragment for various therapeutic agents. This document provides a comprehensive, three-step synthesis protocol for 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride, a key building block for library synthesis. The protocol is designed for reproducibility and scalability, detailing the initial cyclization to form the heterocyclic core, a regioselective N-methylation, and final conversion to the hydrochloride salt for enhanced solubility and handling. Each step is accompanied by expert insights into the reaction mechanisms, justification for procedural choices, and a robust validation framework using standard analytical techniques.

Introduction and Significance

The fusion of pyrazole and pyridine rings creates a class of bicyclic heterocycles known as pyrazolopyridines. Among these, the pyrazolo[3,4-c]pyridine core has garnered attention as a "privileged scaffold" in therapeutic research due to its structural analogy to endogenous purines.[1] This similarity allows molecules based on this scaffold to interact with a wide array of biological targets, including kinases, which are often implicated in cancer and inflammatory diseases.

The title compound, 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride, is a particularly valuable intermediate. The bromine atom at the C4 position serves as a versatile synthetic handle for introducing further molecular diversity via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). The N1-methyl group defines the regiochemistry, which can be critical for specific binding interactions with a target protein. Conversion to the hydrochloride salt is a standard final step in pharmaceutical chemistry to improve the physicochemical properties of the compound, most notably its aqueous solubility and stability, which are crucial for biological screening and formulation.

This guide presents a detailed and validated pathway, moving from commercially available starting materials to the final, analysis-ready hydrochloride salt.

Overall Synthetic Pathway

The synthesis is accomplished in three distinct stages:

  • Cyclization: Formation of the 5-bromo-1H-pyrazolo[3,4-c]pyridine core from 3-amino-4-bromopyridine.

  • N-Methylation: Regioselective methylation at the N1 position of the pyrazole ring.

  • Salt Formation: Conversion of the N-methylated free base to its hydrochloride salt.

Synthetic_Pathway A 3-Amino-4-bromopyridine B 5-Bromo-1H-pyrazolo[3,4-c]pyridine (Intermediate I) A->B  Step 1: Cyclization  NaNO2, Ac2O; then NaOMe, MeOH   C 4-Bromo-1-methylpyrazolo[3,4-c]pyridine (Free Base) B->C  Step 2: N-Methylation  NaH, MeI, THF   D 4-Bromo-1-methylpyrazolo[3,4-c]pyridine HCl (Final Product) C->D  Step 3: Salt Formation  HCl in Diethyl Ether  

Caption: Overall three-step synthesis of the target compound.

Detailed Experimental Protocols

Part 1: Synthesis of 5-Bromo-1H-pyrazolo[3,4-c]pyridine (Intermediate I)

This step follows a modified Huisgen indazole synthesis, where an aminopyridine is converted to a diazonium species that undergoes intramolecular cyclization. The reaction is performed via an N-acetyl intermediate, which is subsequently hydrolyzed.[1]

Materials and Reagents:

  • 3-Amino-4-bromopyridine (1.0 eq)

  • Sodium nitrite (NaNO₂, 1.5 eq)

  • Acetic anhydride (Ac₂O)

  • 1,2-Dichloroethane (DCE)

  • Sodium methoxide (NaOMe), 25% solution in Methanol

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Protocol:

  • To a stirred suspension of 3-amino-4-bromopyridine (1.0 eq) in 1,2-dichloroethane (DCE, approx. 0.2 M), add acetic anhydride (2.5 eq) at room temperature.

  • Add sodium nitrite (1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 30 °C.

  • Heat the reaction mixture to 90 °C and stir for 20 hours.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Dissolve the crude residue in Methanol (approx. 0.3 M).

  • Add sodium methoxide solution (2.0 eq) and stir the mixture at room temperature for 1 hour.

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water. Separate the layers.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (eluent: ethyl acetate in hexanes, e.g., 0-50% gradient) to yield 5-bromo-1H-pyrazolo[3,4-c]pyridine as a solid.[2]

Expertise & Causality:

  • Why Ac₂O and NaNO₂? This combination generates an in situ acetyl nitrite species which acts as the diazotizing agent. The initial N-acetylation of the aminopyridine protects it and facilitates the subsequent cyclization.

  • Why a two-step deacetylation? The cyclization forms an N-acetylated pyrazolopyridine. The strong base, sodium methoxide, is used to efficiently hydrolyze the acetyl group, yielding the free NH of the pyrazole ring, which is necessary for the subsequent methylation step.[1]

Part 2: Synthesis of 4-Bromo-1-methylpyrazolo[3,4-c]pyridine (Free Base)

This procedure involves the deprotonation of the pyrazole nitrogen followed by alkylation with methyl iodide. The choice of a strong, non-nucleophilic base in an aprotic solvent is key to achieving regioselectivity.

Materials and Reagents:

  • 5-Bromo-1H-pyrazolo[3,4-c]pyridine (Intermediate I, 1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Methyl iodide (MeI, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add a suspension of sodium hydride (1.2 eq) in anhydrous THF (approx. 0.1 M).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of 5-bromo-1H-pyrazolo[3,4-c]pyridine (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes. Hydrogen gas evolution should be observed.

  • Add methyl iodide (1.2 eq) dropwise at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 45-60 minutes, monitoring by TLC or LC-MS.[1]

  • Upon completion, carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel chromatography if necessary, though it is often of sufficient purity for the next step.

Expertise & Causality:

  • Trustworthiness through Regioselectivity: The N-alkylation of unsymmetrical pyrazoles can yield a mixture of N1 and N2 isomers. Using a strong base like NaH in an aprotic solvent like THF generates the pyrazole anion. Alkylation then proceeds preferentially at the less sterically hindered N1 position, leading to the desired product as the major isomer.[3] This is a reliable and well-established method for controlling regioselectivity in such systems.

Part 3: Synthesis of 4-Bromo-1-methylpyrazolo[3,4-c]pyridine Hydrochloride (Final Product)

This is a standard acid-base reaction to form the hydrochloride salt, which typically precipitates from a non-polar organic solvent.

Materials and Reagents:

  • 4-Bromo-1-methylpyrazolo[3,4-c]pyridine (Free Base, 1.0 eq)

  • Anhydrous diethyl ether (Et₂O) or Ethyl Acetate (EtOAc)

  • Hydrogen chloride solution (e.g., 2.0 M in diethyl ether, 1.05 eq)

Step-by-Step Protocol:

  • Dissolve the 4-bromo-1-methylpyrazolo[3,4-c]pyridine free base (1.0 eq) in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • While stirring, add the hydrogen chloride solution (1.05 eq) dropwise.

  • A precipitate should form immediately or upon further stirring. If precipitation is slow, the flask can be cooled in an ice bath.

  • Stir the resulting suspension for 30 minutes at room temperature or 0 °C.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Dry the solid under vacuum to yield the final 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride salt.

Expertise & Causality:

  • Why form the salt? The free base is a neutral organic molecule with limited water solubility. Protonation of the basic pyridine nitrogen by HCl creates an ionic salt. This salt has significantly improved solubility in polar, protic solvents (including water and biological buffers) and is often more crystalline and stable, making it ideal for storage and use in drug discovery applications.

Validation and Characterization Data

Self-validation is critical. Each step should be monitored (e.g., by TLC or LC-MS) and the structure and purity of the products confirmed by analytical methods.

CompoundStructureMolecular FormulaMW ( g/mol )Expected Analytical Data
Intermediate I 5-Bromo-1H-pyrazolo[3,4-c]pyridineC₆H₄BrN₃198.02¹H NMR (CDCl₃): δ 7.8-8.2 (m, 2H), 8.8-8.9 (m, 1H).[2] MS (ESI+): m/z = 198/200 [M+H]⁺ (Br isotope pattern).
Free Base 4-Bromo-1-methylpyrazolo[3,4-c]pyridineC₇H₆BrN₃212.05¹H NMR (CDCl₃): δ ~4.1 (s, 3H, N-CH₃), pyridine protons shift accordingly. MS (ESI+): m/z = 212/214 [M+H]⁺.
Final Product 4-Bromo-1-methylpyrazolo[3,4-c]pyridine HClC₇H₇BrClN₃248.51¹H NMR (DMSO-d₆): Expect downfield shifts of pyridine protons due to protonation. N-CH₃ singlet remains. Purity (HPLC): >95%.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of operations for the synthesis and validation of the target compound.

Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: N-Methylation cluster_2 Step 3: Salt Formation S1_React Reaction Setup (3-Amino-4-bromopyridine, NaNO2, Ac2O) S1_Workup Aqueous Workup & Extraction S1_React->S1_Workup S1_Purify Column Chromatography S1_Workup->S1_Purify S1_Analyze Analyze Int. I (NMR, MS) S1_Purify->S1_Analyze S2_React Reaction Setup (Intermediate I, NaH, MeI) S1_Analyze->S2_React S2_Workup Quench & Extraction S2_React->S2_Workup S2_Analyze Analyze Free Base (NMR, LC-MS) S2_Workup->S2_Analyze S3_React Dissolve Free Base & Add HCl/Ether S2_Analyze->S3_React S3_Filter Filter & Wash Precipitate S3_React->S3_Filter S3_Dry Dry Under Vacuum S3_Filter->S3_Dry S3_Analyze Final Analysis (NMR, HPLC, EA) S3_Dry->S3_Analyze

Caption: Laboratory workflow from starting materials to final product analysis.

References

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(52), 36135–36140. Available at: [Link]

Sources

Application Note: 4-Bromo-1-methylpyrazolo[3,4-c]pyridine Hydrochloride as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In the landscape of modern medicinal chemistry, fused bicyclic heteroaromatics are privileged scaffolds. Specifically, 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride has emerged as a highly sought-after building block[1],[2]. As an isostere of both purines and indazoles, the pyrazolo[3,4-c]pyridine core is perfectly contoured to bind within the ATP-binding hinge region of kinases and the hydrophobic pockets of viral capsid proteins[3],[4].

The strategic design of this specific building block relies on three functional pillars:

  • The "Magic Methyl" Effect at N1 : Unsubstituted pyrazoles suffer from annular tautomerism (fluctuating between 1H and 2H forms). This tautomerization incurs a high entropic penalty upon protein binding and complicates Structure-Activity Relationship (SAR) interpretation. Methylation at N1 locks the conformation, directing the vector of the remaining molecule predictably into hydrophobic sub-pockets, thereby enhancing binding affinity and lipophilicity[5],[3].

  • The C4-Bromine Handle : The bromine atom resides on the electron-deficient pyridine ring. This electronic environment highly primes the C-Br bond for oxidative addition by Palladium(0) or Copper(I) catalysts, making it an ideal anchor point for Fragment-Based Drug Discovery (FBDD)[3],[6].

  • The Hydrochloride Salt Form : The free base contains multiple basic nitrogen atoms, rendering it susceptible to oxidation and hygroscopicity. The hydrochloride salt ensures long-term bench stability, prevents degradation during storage, and allows for highly precise stoichiometric weighing during high-throughput screening[2].

Physicochemical Profile & Handling

Understanding the physicochemical parameters of this building block is critical for optimizing reaction conditions, particularly regarding solubility and the necessary neutralization steps prior to transition-metal catalysis.

Table 1: Physicochemical & Structural Properties

ParameterValue / Description
Chemical Name 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine hydrochloride
CAS Number (Free Base) 1032943-41-1[7],[8]
Molecular Formula C7​H6​BrN3​⋅HCl
Molecular Weight 212.05 g/mol (Free Base)[8] + 36.46 g/mol (HCl) = 248.51 g/mol
SMILES (Free Base) Cn1ncc2c(Br)cncc21[8]
Appearance Off-white to light yellow crystalline solid[1]
Solubility Soluble in DMSO, DMF, and Methanol; sparingly soluble in non-polar solvents.

Fragment-Based Drug Discovery (FBDD) & Vectorial Functionalization

In FBDD, a low-molecular-weight fragment is systematically grown to interact with adjacent protein sub-pockets[5]. The 4-Bromo-1-methylpyrazolo[3,4-c]pyridine scaffold offers multiple orthogonal growth vectors. While the C4-bromide is the primary site for immediate cross-coupling, subsequent functionalization can occur at C3 (via Ir-catalyzed C-H borylation) and C7 (via directed metalation)[3].

FBDD_Workflow Fragment Fragment Hit: 4-Bromo-1-methylpyrazolo[3,4-c]pyridine VectorC4 C4-Vector (Bromide) Cross-Coupling Fragment->VectorC4 Suzuki / Buchwald VectorC3 C3-Vector (C-H) Direct Borylation Fragment->VectorC3 Ir-catalyzed VectorC7 C7-Vector (C-H) Metalation (TMPMgCl) Fragment->VectorC7 Negishi Lead Optimized Lead Compound (Kinase Inhibitor / CAM) VectorC4->Lead VectorC3->Lead VectorC7->Lead

Vectorial functionalization of the pyrazolo[3,4-c]pyridine scaffold in Fragment-Based Drug Discovery.

Synthetic Methodologies & Self-Validating Protocols

When utilizing the hydrochloride salt in cross-coupling, causality dictates that the acidic proton must be neutralized in situ . Failure to account for this will result in the protonation and deactivation of the basic ligands (e.g., phosphines) or the consumption of the catalytic base, stalling the Pd-cycle.

Protocol A: C4 Suzuki-Miyaura Cross-Coupling

Objective: Introduce aryl or heteroaryl groups at the C4 position. Causality & Experimental Logic: We select Pd(dppf)Cl2​ because its large bite angle facilitates the reductive elimination step, which is often the rate-limiting step when coupling bulky or heteroatom-rich partners. A biphasic solvent system (1,4-Dioxane/Water) is chosen to ensure the solubility of both the organic building block and the inorganic base ( K2​CO3​ ).

Step-by-Step Methodology:

  • Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride (1.0 eq, 0.5 mmol), the desired arylboronic acid (1.2 eq, 0.6 mmol), and Pd(dppf)Cl2​ (0.05 eq, 0.025 mmol).

  • Stoichiometric Neutralization: Add K2​CO3​ (3.0 eq, 1.5 mmol). Self-Validation Check: 1.0 eq of the base is immediately consumed to neutralize the HCl salt, liberating the free base. The remaining 2.0 eq actively participate in the transmetalation step of the catalytic cycle.

  • Degassing: Add a pre-degassed mixture of 1,4-Dioxane/ H2​O (4:1 v/v, 5.0 mL). Seal the tube and purge with Nitrogen for 5 minutes.

  • Reaction: Heat the mixture at 90°C in an oil bath for 12 hours. Monitor via LCMS. The disappearance of the m/z 212/214 doublet (bromine isotopes) indicates complete conversion.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a pad of Celite to remove palladium black. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and purify via flash column chromatography.

Protocol B: C4 Buchwald-Hartwig Amination

Objective: Form C-N bonds at the C4 position with primary or secondary amines. Causality & Experimental Logic: Amination of electron-deficient heteroaryls can suffer from competing base-catalyzed SN​Ar side reactions or hydrodehalogenation. Using a bulky, electron-rich ligand like RuPhos (as a Pd G3 precatalyst) prevents the formation of off-target Pd-bis(amine) dead-end complexes and drastically accelerates reductive elimination[3].

Step-by-Step Methodology:

  • Preparation: In a vial, combine the building block (1.0 eq), the target amine (1.5 eq), and RuPhos Pd G3 precatalyst (0.04 eq).

  • Base Selection: Add Cs2​CO3​ (3.0 eq). Note: We avoid strong bases like NaOtBu because they can degrade base-sensitive functional groups on the amine partner.

  • Reaction: Suspend in anhydrous Toluene (0.1 M), purge with Argon, and heat at 100°C for 16 hours.

  • Workup: Quench with water, extract with Dichloromethane (DCM), concentrate, and purify via reverse-phase HPLC if the resulting amine is highly polar.

Table 2: Optimization Summary for C4 Cross-Coupling

Reaction TypeCatalyst SystemBase (Eq.)SolventTemp (°C)Typical Yield
Suzuki-Miyaura Pd(dppf)Cl2​ (5 mol%) K2​CO3​ (3.0)Dioxane/ H2​O 9075 - 88%
Buchwald-Hartwig RuPhos Pd G3 (4 mol%) Cs2​CO3​ (3.0)Toluene10060 - 82%
Sonogashira Pd(PPh3​)2​Cl2​ / CuI Et3​N (5.0)DMF8070 - 85%

Advanced Pharmacological Applications

Beyond kinase inhibition, the 4-Bromo-1-methylpyrazolo[3,4-c]pyridine scaffold has been successfully deployed in two major therapeutic areas:

  • Hepatitis B Virus (HBV) Capsid Assembly Modulators (CAMs): Derivatives synthesized from this building block (specifically (1H-pyrazolo[3,4-c]pyridin-5-yl)sulfonamides) have been identified as potent CAMs[5],[9]. By binding to the hydrophobic HAP pocket between the HBV core protein dimers, these compounds misdirect the assembly of the viral capsid, leading to aberrant structures. This not only halts HBV replication but also reduces the formation of covalently closed circular DNA (cccDNA), a primary driver of chronic infection[10],[4].

  • GPR119 Agonists for Type 2 Diabetes Mellitus (T2DM): Pyridine and pyrazolopyridine derivatives have shown remarkable efficacy as GPR119 agonists[11],[12]. By targeting this G-protein coupled receptor in pancreatic β -cells, these compounds elevate intracellular cAMP, triggering glucose-dependent insulin secretion and lowering blood glucose levels without the risk of hypoglycemia[13],[14].

Pharma_Pathways Scaffold Pyrazolo[3,4-c]pyridine Derivatives Target1 HBV Core Protein (HAP Pocket) Scaffold->Target1 Sulfonamide Analogs Target2 GPR119 Receptor (Pancreatic β-cells) Scaffold->Target2 Aryl/Alkyl Substitutions Mech1 Capsid Assembly Modulation (CAM) Target1->Mech1 Mech2 cAMP Elevation & Insulin Secretion Target2->Mech2 Outcome1 Inhibition of HBV Replication & cccDNA Mech1->Outcome1 Outcome2 Blood Glucose Lowering (T2DM) Mech2->Outcome2

Targeting HBV replication and GPR119-mediated insulin secretion via pyrazolo[3,4-c]pyridines.

References

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." RSC Advances, 13(49), 34391-34399. URL: [Link]

  • Wang, C., Pei, Y., Wang, L., & Liu, G. (2020). "Discovery of (1H-Pyrazolo[3,4-c]pyridin-5-yl)sulfonamide Analogs as Hepatitis B Virus Capsid Assembly Modulators by Conformation Constraint." Journal of Medicinal Chemistry. URL: [Link]

  • Chandran, E. A., Vineesha, M., Valooran, N. M., & Kumar, A. R. (2023). "A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus." Journal of Chemical Reviews, 5(2), 159-182. URL: [Link]

Sources

Suzuki-Miyaura cross-coupling with 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Suzuki-Miyaura Cross-Coupling of 4-Bromo-1-methylpyrazolo[3,4-c]pyridine Hydrochloride

Authored by a Senior Application Scientist

This document provides a detailed application note and an optimized protocol for the Suzuki-Miyaura cross-coupling reaction using 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride. This guide is intended for researchers, scientists, and professionals in drug development who are working with N-heterocyclic compounds. The content moves beyond a simple set of instructions to explain the underlying principles and rationale for key experimental choices, ensuring a robust and reproducible methodology.

The pyrazolo[3,4-c]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds.[1][2] Its effective functionalization is therefore a critical task in the synthesis of novel therapeutic agents. The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds, valued for its mild conditions and broad functional group tolerance.[3][4]

This guide addresses the specific challenges associated with the coupling of electron-deficient, nitrogen-containing heterocycles, particularly when the starting material is provided as a hydrochloride salt.

The Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the Suzuki-Miyaura catalytic cycle is essential for troubleshooting and optimization. The reaction proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The choice of ligand, base, and solvent directly influences the efficiency of each step.[7]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrazolopyridine. The electron-deficient nature of the pyridine ring generally facilitates this rate-determining step.[8][9]

  • Transmetalation : The organic group is transferred from the boronic acid (or its derivative) to the palladium(II) center. This step is critically mediated by the base, which activates the boronic acid to form a more nucleophilic boronate species.[5][10]

  • Reductive Elimination : The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[11]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAd Oxidative Addition (R¹-X) Pd0->OxAd PdII R¹-Pd(II)L₂-X OxAd->PdII Trans Transmetalation (R²-B(OR)₂ + Base) PdII->Trans PdII_R2 R¹-Pd(II)L₂-R² Trans->PdII_R2 RedEl Reductive Elimination PdII_R2->RedEl RedEl->Pd0 Catalyst Regeneration Product Product (R¹-R²) RedEl->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Key Considerations for Coupling Pyrazolopyridine Hydrochloride

The successful coupling of 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride requires careful consideration of several factors beyond a standard protocol.

  • The Hydrochloride Salt : The starting material is an acid salt. The protonated pyridine nitrogen can inhibit the palladium catalyst. Therefore, a sufficient amount of base must be added to first neutralize the HCl salt before the catalytic cycle can proceed efficiently. A general rule is to add one extra equivalent of base for this purpose.

  • Catalyst and Ligand Selection : Nitrogen-containing heterocycles can act as ligands themselves, potentially poisoning the palladium catalyst.[12] To overcome this, highly active catalyst systems are required. Modern electron-rich and sterically bulky phosphine ligands, such as the dialkylbiaryl phosphines developed by Buchwald (e.g., XPhos, SPhos), are exceptionally effective.[6][12] These ligands promote rapid oxidative addition and reductive elimination, outcompeting catalyst inhibition.[13] N-Heterocyclic Carbene (NHC) ligands also form robust, highly active catalysts suitable for this type of transformation.[14][15]

  • Choice of Base : The base is critical for activating the boronic acid for transmetalation.[10] For sensitive heterocyclic substrates, strong inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to stronger bases like hydroxides or alkoxides, which can promote side reactions such as protodeboronation.[6][16][17]

  • Solvent System : Aprotic polar solvents such as 1,4-dioxane, dimethoxyethane (DME), or tetrahydrofuran (THF) are commonly employed.[8] The addition of a small amount of water is often beneficial, as it can increase the solubility of the inorganic base and facilitate the formation of the active boronate species.[18]

Optimized Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling an arylboronic acid with 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride.

Reagent and Parameter Table
ComponentRoleRecommended ReagentStoichiometryRationale
Heteroaryl Halide Electrophile4-Bromo-1-methylpyrazolo[3,4-c]pyridine HCl1.0 equivThe key starting material.
Boronic Acid NucleophileAryl- or Heteroarylboronic Acid1.2–1.5 equivExcess ensures complete consumption of the halide. Boronic esters (e.g., pinacol) can also be used.[5]
Palladium Source PrecatalystPd₂(dba)₃ or Pd(OAc)₂1–5 mol %Common, reliable sources of Pd(0) upon in-situ reduction.[8]
Ligand Catalyst Stabilizer & ActivatorXPhos or SPhos2–10 mol %Bulky, electron-rich ligand to promote fast catalysis and prevent catalyst inhibition.[6][12]
Base Activator & NeutralizerK₃PO₄ or Cs₂CO₃3.0 equiv1 equiv to neutralize HCl salt, 2 equiv for the catalytic cycle.[16]
Solvent Reaction Medium1,4-Dioxane / H₂O (e.g., 5:1 v/v)0.1 M concentrationAprotic solvent with water to aid solubility and transmetalation.[7][18]
Temperature Reaction Rate80–110 °C-Sufficient thermal energy to overcome activation barriers.
Experimental Workflow

Experimental_Workflow cluster_workflow Experimental Protocol Workflow A 1. Reagent Assembly - Add solids (halide, boronic acid, base, ligand, Pd source) to a dry flask. B 2. Inert Atmosphere - Seal the flask. - Evacuate and backfill with N₂ or Ar (3x cycles). A->B C 3. Solvent Addition - Add degassed solvents (Dioxane, H₂O) via syringe. B->C D 4. Reaction - Heat the mixture to the target temperature (e.g., 100 °C) with vigorous stirring. C->D E 5. Monitoring - Track progress via TLC or LC-MS until starting material is consumed. D->E E->D Continue Heating F 6. Workup - Cool to RT. - Dilute with EtOAc. - Wash with H₂O and brine. E->F Reaction Complete G 7. Purification - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Purify by column chromatography. F->G H 8. Analysis - Characterize the pure product (NMR, MS). G->H

Caption: Step-by-step experimental workflow for the Suzuki coupling.

Step-by-Step Methodology
  • Vessel Preparation : To a dry microwave vial or round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride (1.0 equiv), the arylboronic acid (1.2 equiv), potassium phosphate (K₃PO₄, 3.0 equiv), XPhos (0.04 equiv), and Pd₂(dba)₃ (0.02 equiv).

  • Inerting the Atmosphere : Seal the vessel with a septum or cap. Evacuate the atmosphere and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[17]

  • Solvent Addition : Prepare a degassed solvent mixture of 1,4-dioxane and water (5:1 v/v). Add the solvent mixture to the reaction vessel via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction Execution : Place the vessel in a preheated oil bath or heating mantle set to 100 °C. Stir the mixture vigorously for 4-16 hours.

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting halide is fully consumed.

  • Aqueous Workup : Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then with brine.

  • Isolation and Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst- Ensure proper degassing; oxygen can deactivate the Pd(0) catalyst.[8] - Use a fresh batch of palladium precatalyst and high-purity ligand.
2. Insufficient Base- For the hydrochloride salt, ensure at least 3 equivalents of base are used. - Consider a stronger base like Cs₂CO₃ if K₃PO₄ is ineffective.
3. Low Temperature- Increase the reaction temperature in 10 °C increments, up to the boiling point of the solvent.
Significant Side Products 1. Protodeboronation (Boronic acid replaced by -H)- This occurs when the C-B bond is cleaved.[17] - Use a boronic ester (e.g., pinacol or MIDA) which is more stable.[17] - Minimize water in the reaction or use a milder base like KF.[10]
2. Dehalogenation (Bromo-group replaced by -H)- This can happen after oxidative addition.[8] - Use a more electron-rich ligand to favor reductive elimination over competing pathways. - Lower the reaction temperature once conversion begins.
3. Homocoupling (Boronic acid couples with itself)- Often promoted by oxygen or excess Pd(II).[8] - Ensure thorough degassing. - Use a precatalyst that cleanly generates Pd(0), or add a reducing agent for Pd(II) sources.

Conclusion

The Suzuki-Miyaura cross-coupling of 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride is a highly effective transformation when key parameters are carefully controlled. The use of modern, bulky phosphine ligands is crucial for overcoming catalyst inhibition by the nitrogenous heterocycle. Furthermore, accounting for the hydrochloride salt by adding a stoichiometric excess of a suitable base like K₃PO₄ is essential for achieving high yields. This guide provides a robust framework for researchers to successfully synthesize and explore novel pyrazolopyridine derivatives for applications in drug discovery and materials science.

References

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  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2025, April). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Retrieved from [Link]

  • Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from [Link]

  • ACS Publications. (n.d.). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. Retrieved from [Link]

  • ACS Publications. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • ACS Publications. (2005, April 9). Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • ResearchGate. (2023, November 1). Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, September 18). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Retrieved from [Link]

  • Synfacts. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling of heteroaryl halides with aryl boronic acids a. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). "Pyrazolo[3,4-b]pyridins with Pharmaceutical activity in Heterocyclic Chemistry" A review. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reaction of aryl chlorides with phenylboronic acid. Retrieved from [Link]

  • ACS Publications. (2024, December 25). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. Retrieved from [Link]

  • MDPI. (2022, March 7). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Retrieved from [Link]

  • MDPI. (2024, November 20). Tetranuclear N-Heterocyclic Carbene Palladium Acetate—The Fast-Initiating Precatalyst of Suzuki Coupling. Retrieved from [Link]

  • MDPI. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, May 30). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Retrieved from [Link]

  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]

Sources

Application Note: Preparation, Handling, and Validation of 4-Bromo-1-methylpyrazolo[3,4-c]pyridine Hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The pyrazolo[3,4-c]pyridine scaffold is a highly privileged pharmacophore in contemporary drug discovery. It serves as the core structural motif in the development of potent, brain-penetrating Receptor Interacting Protein 1 (RIP1) kinase inhibitors[1] and Hepatitis B Virus (HBV) capsid assembly modulators[2]. Within this chemical space, 4-Bromo-1-methylpyrazolo[3,4-c]pyridine is a critical halogenated intermediate[3].

Handling this compound as a hydrochloride (HCl) salt introduces specific thermodynamic and kinetic variables. The protonation of the pyridine nitrogen enhances the lattice energy of the solid state but complicates direct aqueous dissolution. To ensure reproducible high-throughput screening (HTS) and pharmacokinetic profiling, stock solutions must be prepared in an amphiphilic solvent that prevents premature hydrolysis or free-base precipitation. This application note details a self-validating, causality-driven protocol for the preparation of robust in vitro stock solutions.

Table 1: Physicochemical Profiling
PropertySpecification
IUPAC Name 4-bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride
CAS Number (Free Base) 1032943-41-1[4]
Molecular Formula C₇H₆BrN₃ • HCl
Molecular Weight (Salt) 248.51 g/mol
Molecular Weight (Base) 212.05 g/mol
LC-MS Target (m/z) 212, 214[M+H]⁺ (1:1 Bromine isotopic pattern)[3]
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)

Experimental Methodology: Master Stock Preparation

Causality in Solvent Selection: Dimethyl sulfoxide (DMSO) is utilized because of its ability to solvate both the polar HCl salt and the highly lipophilic free-base form of the compound. However, DMSO is intensely hygroscopic. The use of anhydrous DMSO (≥99.9% purity) is strictly required. Atmospheric water absorbed by standard DMSO can initiate the dissociation of the HCl salt and lead to the micro-precipitation of the insoluble free base during freeze-thaw cycles.

Step-by-Step Protocol
  • Thermal Equilibration: Transfer the sealed vial of lyophilized 4-bromo-1-methylpyrazolo[3,4-c]pyridine HCl from cold storage to a desiccator. Allow it to equilibrate to room temperature (20–25°C) for at least 30 minutes.

    • Causality: Opening a cold vial induces immediate condensation of atmospheric moisture onto the hygroscopic powder, altering the effective molecular weight and introducing water into the master stock.

  • Gravimetric Analysis: Weigh the desired mass of the compound using an analytical balance (0.01 mg precision). Ensure calculations utilize the salt molecular weight (248.51 g/mol ) , not the free base.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO directly to the vial (refer to Table 2).

  • Dissolution: Vortex the mixture gently for 30–60 seconds. If the solution is not entirely optically clear, sonicate in a room-temperature water bath for 2–5 minutes. Do not exceed 40°C to prevent thermal degradation of the bromo-substituent.

  • Aliquoting & Inert Atmosphere: Divide the master stock into 50 µL or 100 µL single-use aliquots in amber microcentrifuge tubes. Purge the headspace of each tube with Argon or Nitrogen gas before sealing to displace oxidative ambient air.

  • Cryogenic Storage: Store all aliquots immediately at -80°C.

    • Causality: Storage at -80°C drastically reduces the kinetic energy of the system, preventing slow-phase degradation and maintaining chemical stability for up to 6 months[5].

Table 2: Volumetric Reconstitution Guide (Based on 10 mg of Compound)
Target ConcentrationCompound MassRequired Volume of Anhydrous DMSO
10 mM 10.00 mg4.024 mL
20 mM 10.00 mg2.012 mL
50 mM 10.00 mg0.805 mL

Downstream Assay Integration & Serial Dilution

When transitioning the compound from a 100% DMSO stock to an aqueous in vitro assay buffer (e.g., PBS, HEPES, or cell culture media), the "solvent crash" phenomenon is the primary point of failure. As the buffer neutralizes the HCl salt, the compound reverts to its lipophilic free base.

Aqueous Dilution Protocol
  • Thaw: Bring a single DMSO aliquot to room temperature. Never reuse a thawed aliquot ; repeated freeze-thaw cycles compromise structural integrity and introduce moisture.

  • Intermediate Dilution: Perform serial dilutions in 100% DMSO to reach 1000× the final desired assay concentration.

  • Aqueous Integration: Pipette the 1000× intermediate stock directly into the aqueous assay buffer under rapid, continuous vortexing.

    • Causality: Rapid mechanical mixing disperses the DMSO instantly, preventing the formation of localized, high-concentration pockets where the hydrophobic free base might nucleate and precipitate.

  • Cytotoxicity Control: Ensure the final DMSO concentration in the assay does not exceed 0.1% (v/v). Concentrations above this threshold are known to induce solvent-mediated cytotoxicity and alter cell membrane permeability, confounding biological readouts[6].

Workflow Visualization

Workflow A 1. Lyophilized Powder (Equilibrate to RT) B 2. Reconstitution (Anhydrous DMSO) A->B Add Solvent C 3. Quality Control (LC-MS: m/z 212/214) B->C Sonicate/Vortex D 4. Aliquoting (Amber Vials + Argon) C->D Pass QC E 5. Long-Term Storage (-80°C, ≤ 6 Months) D->E Freeze F 6. Serial Dilution (100% DMSO Intermediate) D->F Thaw (Single Use) G 7. In Vitro Assay (Aqueous Buffer, DMSO <0.1%) F->G Rapid Mixing

Workflow for the preparation, validation, and assay integration of pyrazolo[3,4-c]pyridine stocks.

Quality Control & Self-Validating Systems

To ensure absolute trustworthiness in downstream data, the stock preparation must function as a self-validating system:

  • Visual Inspection: Prior to dilution, inspect the thawed DMSO aliquot under a high-intensity light. The presence of micro-crystals or turbidity indicates that the compound has crashed out due to moisture ingress. The aliquot must be discarded.

  • Analytical Validation (LC-MS): Periodically validate the integrity of the master stock using Liquid Chromatography-Mass Spectrometry. The parent ion must resolve at an m/z of 212, 214 [M+H]⁺[3]. The presence of the bromine atom provides a highly distinct 1:1 isotopic signature (⁷⁹Br and ⁸¹Br), making it easy to confirm that the core pharmacophore remains intact and has not undergone photolytic debromination.

Sources

In Vitro Assay Protocols for 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride: A Guide to Characterizing a Novel Kinase Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for Researchers

Abstract

The pyrazolo[3,4-c]pyridine scaffold is a recognized privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent inhibitory activity against a range of protein kinases. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride. We hypothesize, based on the activities of structurally related compounds, that this molecule functions as a kinase inhibitor. The following application notes detail the scientific rationale and step-by-step protocols for two key assays: a biochemical kinase inhibition assay to determine direct target interaction and a cell-based assay to assess cellular potency and target engagement.

Compound Information

ParameterDetails
IUPAC Name 4-bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride
Synonyms 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine HCl
CAS Number 1032943-41-1 (Free Base)[1][2]
Molecular Formula C₇H₆BrN₃ · HCl
Molecular Weight 248.51 g/mol
Chemical Structure CN1C2=C(C=N1)C(=CN=C2)Br.Cl
Solubility For accurate results, solubility should be empirically determined in relevant solvents (e.g., DMSO, water, ethanol). Start with DMSO for stock solutions.

Hypothesized Mechanism of Action: Inhibition of the TBK1 Signaling Pathway

Derivatives of the related pyrazolo[3,4-b]pyridine scaffold have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1)[3]. TBK1 is a non-canonical IκB kinase that plays a critical role in innate immune signaling, autophagy, and oncogenesis[3]. It acts as a central node, phosphorylating and activating transcription factors like IRF3 and IRF7, which in turn induce the expression of type I interferons (IFNs). Given the structural similarities, we will proceed with the working hypothesis that 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride inhibits the TBK1 signaling pathway.

The diagram below illustrates the simplified TBK1 signaling cascade, which serves as the basis for the subsequent assay designs.

TBK1_Pathway cluster_upstream Upstream Activation cluster_core Core Kinase Cascade cluster_downstream Downstream Effects TLR3 TLR3 / RIGI Adaptor TRIF / MAVS TLR3->Adaptor Ligand Binding TBK1 TBK1 Adaptor->TBK1 Recruitment & Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation (Ser396) Compound 4-Bromo-1-methylpyrazolo [3,4-c]pyridine hydrochloride Compound->TBK1 Inhibition pIRF3 p-IRF3 (Active) IFN Type I Interferon (IFN-β) Gene Expression pIRF3->IFN Nuclear Translocation & Transcription

Caption: Hypothesized inhibition of the TBK1 signaling pathway.

Experimental Protocols

The following protocols are designed to first validate the direct inhibition of the target kinase in a purified, biochemical system and then confirm this activity in a relevant cellular environment.

Protocol 1: Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Scientific Rationale: This assay directly measures the ability of the test compound to displace a fluorescently labeled ATP-competitive ligand (tracer) from the kinase active site. It is a robust, high-throughput method to quantify the affinity (Kᵢ) or potency (IC₅₀) of a compound for the purified kinase, independent of cellular factors. This confirms direct target engagement.

Materials:

  • Recombinant human TBK1 kinase (e.g., from Thermo Fisher Scientific)

  • LanthaScreen™ Eu-anti-GST Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer 236

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride

  • Positive Control Inhibitor (e.g., BX795)[3]

  • 384-well, low-volume, black microplates

  • Fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound and positive control in 100% DMSO.

    • Create a 10-point, 3-fold serial dilution series in DMSO. Then, perform an intermediate dilution of this series into Kinase Buffer A to create 4X final concentration working solutions.

    • Expertise Note: The intermediate dilution minimizes the final DMSO concentration in the assay well to ≤1%, preventing solvent-induced artifacts.

  • Assay Plate Setup:

    • Add 2.5 µL of the 4X compound working solutions to the appropriate wells of the 384-well plate.

    • Include "0% inhibition" control wells (DMSO vehicle only) and "100% inhibition" control wells (a high concentration of positive control, e.g., 10 µM BX795).

  • Kinase/Antibody Mixture Addition:

    • Prepare a 4X solution of TBK1 kinase and Eu-anti-GST antibody in Kinase Buffer A.

    • Add 2.5 µL of this mixture to each well.

    • Incubate for 5 minutes at room temperature.

  • Tracer Addition:

    • Prepare a 4X solution of the Alexa Fluor™ 647 tracer in Kinase Buffer A.

    • Add 5 µL of this solution to each well. The final volume should be 10 µL.

  • Incubation and Measurement:

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at both 665 nm (tracer) and 615 nm (europium).

Data Analysis:

  • Calculate the TR-FRET emission ratio (665 nm / 615 nm).

  • Normalize the data using the vehicle (0% inhibition) and high concentration positive control (100% inhibition) wells.

  • Plot the percent inhibition versus the log of the compound concentration.

  • Fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

ParameterExpected Value (Example)
IC₅₀ (Test Compound) To be determined
IC₅₀ (BX795 Control) 7 - 30 nM[3]
Z'-factor > 0.6
Protocol 2: Cellular Antagonism and Viability Assay

Scientific Rationale: This two-part protocol assesses the compound's ability to inhibit TBK1 activity within a living cell and its resulting effect on cell proliferation. We will use THP-1 human monocytic cells, which have a robust TBK1 signaling pathway. Target engagement is measured by quantifying the phosphorylation of IRF3, a direct downstream substrate of TBK1. Cell viability is measured in parallel using an MTS assay to determine the compound's cytotoxic or cytostatic effects.

Materials:

  • THP-1 cell line

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) or Poly(I:C) to stimulate TBK1 activity

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)

  • Phospho-IRF3 (Ser396) Cellular ELISA Kit (e.g., from R&D Systems or Abcam)

  • 96-well clear, flat-bottom tissue culture plates

  • 96-well white plates (for viability)

Procedure:

Part A: Cellular Target Engagement (Phospho-IRF3 ELISA)

  • Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 2 x 10⁵ cells/well in complete medium.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compound to the cells and incubate for 2 hours at 37°C in a 5% CO₂ incubator.

  • Cell Stimulation: Stimulate the cells by adding LPS (final concentration 1 µg/mL) or Poly(I:C) (10 µg/mL) to each well. Include non-stimulated controls. Incubate for 60 minutes.

    • Trustworthiness Note: A non-stimulated control is essential to establish the baseline level of p-IRF3. An LPS-stimulated, vehicle-treated control serves as the 0% inhibition reference.

  • Cell Lysis & ELISA:

    • Carefully aspirate the medium and lyse the cells according to the ELISA kit manufacturer's instructions.

    • Transfer the lysates to the ELISA plate pre-coated with an IRF3 capture antibody.

    • Follow the kit protocol for incubations with detection antibodies (anti-phospho-IRF3), washing steps, and substrate addition.

  • Measurement & Analysis: Measure absorbance on a plate reader. Calculate the percentage inhibition of IRF3 phosphorylation relative to the LPS-stimulated, vehicle-treated control and determine the cellular IC₅₀.

Part B: Cell Viability (MTS Assay)

  • Cell Seeding: Seed THP-1 cells into a 96-well white plate at a density of 2 x 10⁴ cells/well.

  • Compound Treatment: Add serial dilutions of the test compound as prepared in Part A.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

    • Expertise Note: A 72-hour incubation period is standard for assessing antiproliferative effects, allowing for multiple cell doubling times.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation & Measurement: Incubate for 2-4 hours at 37°C, protected from light. Measure the absorbance at 490 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Overall Experimental Workflow

The following diagram outlines the integrated workflow for characterizing the compound, from initial biochemical screening to cellular validation.

Workflow start Start: 4-Bromo-1-methylpyrazolo [3,4-c]pyridine hydrochloride stock_prep Prepare 10 mM Stock in DMSO start->stock_prep protocol1 Protocol 1: Biochemical Kinase Assay (TR-FRET) stock_prep->protocol1 protocol2 Protocol 2: Cell-Based Assays (THP-1 Cells) stock_prep->protocol2 data1 Calculate Biochemical IC₅₀ (Direct Target Affinity) protocol1->data1 data2a Calculate Cellular IC₅₀ (Target Engagement) protocol2->data2a data2b Calculate GI₅₀ (Antiproliferative Effect) protocol2->data2b analysis Correlate Biochemical and Cellular Potency data1->analysis data2a->analysis data2b->analysis end Conclusion: Candidate Profile analysis->end

Caption: Integrated workflow for in vitro compound characterization.

References

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC. Available at: [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine | 1032943-41-1. J&K Scientific. Available at: [Link]

Sources

Application Notes and Protocols for the Regioselective Functionalization of 4-Bromo-1-methylpyrazolo[3,4-c]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Pyrazolo[3,4-c]pyridine Scaffold

The fusion of pyrazole and pyridine rings creates the pyrazolopyridine scaffold, a privileged heterocyclic system that is a cornerstone in modern medicinal chemistry.[1][2] These structures are prevalent in a wide array of biologically active compounds, demonstrating efficacy as inhibitors of crucial targets such as kinases, topoisomerase, and growth factor receptors.[3] The pyrazolo[3,4-c]pyridine isomer, in particular, offers a unique three-dimensional arrangement of nitrogen atoms and potential functionalization vectors, making it an attractive starting point for fragment-based drug discovery (FBDD) and lead optimization campaigns.[4]

This guide focuses on a key intermediate: 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride.[5][6] The bromine atom at the C4 position serves as a versatile synthetic handle, enabling a suite of regioselective functionalization reactions. The N1-methyl group prevents tautomerization and simplifies the reactivity profile, directing synthetic efforts towards predictable outcomes. Mastering the regioselective modification of this scaffold is paramount for medicinal chemists aiming to systematically explore the chemical space around the core and establish structure-activity relationships (SAR).

This document provides a detailed exploration of the most robust and widely adopted palladium-catalyzed cross-coupling methodologies for the functionalization of this specific building block: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The protocols described herein are designed to be self-validating, with an emphasis on the underlying principles and the rationale behind the selection of catalysts, ligands, and reaction conditions.

Strategic Overview: Vectorial Functionalization

The 4-bromo position of the 1-methylpyrazolo[3,4-c]pyridine core is electronically distinct, making it the primary site for oxidative addition in palladium-catalyzed cycles. This inherent reactivity allows for a predictable and controlled "vectorial" approach to library synthesis, where diverse functionalities can be installed at a single, defined position.

G cluster_start Core Scaffold cluster_reactions Regioselective Cross-Coupling Reactions cluster_products Functionalized Products start 4-Bromo-1-methyl- pyrazolo[3,4-c]pyridine HCl suzuki Suzuki-Miyaura (C-C Bond) start->suzuki Ar-B(OH)₂ Pd Catalyst, Base sono Sonogashira (C-C Triple Bond) start->sono R-C≡CH Pd/Cu Catalyst, Base buchwald Buchwald-Hartwig (C-N Bond) start->buchwald R₂-NH Pd Catalyst, Base prod_suzuki 4-Aryl/Vinyl Derivatives suzuki->prod_suzuki prod_sono 4-Alkynyl Derivatives sono->prod_sono prod_buchwald 4-Amino Derivatives buchwald->prod_buchwald

Caption: Vectorial functionalization strategy for the 4-bromo scaffold.

Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is the preeminent method for creating carbon-carbon bonds between sp²-hybridized centers, offering exceptional functional group tolerance and generally high yields.[7][8]

Scientific Principle & Causality

The reaction proceeds via a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the pyrazolopyridine. The electron-deficient nature of the pyridine ring facilitates this step.

  • Transmetalation: The organoboron species (boronic acid or ester) exchanges its organic group with the halide on the palladium center. This step is base-mediated, which activates the boronic acid.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[9]

Expert Insights:

  • Catalyst & Ligand Selection: For heteroaromatic systems like this, catalysts with electron-rich, bulky phosphine ligands are often superior. Pd(dppf)Cl₂ is a robust, air-stable pre-catalyst that is highly effective. The dppf ligand promotes reductive elimination and prevents catalyst deactivation, which can be a challenge with nitrogen-containing heterocycles.[9] Using ligands like SPhos or XPhos can further enhance reactivity, especially for challenging substrates.

  • Base and Solvent System: A combination of an aqueous base (K₂CO₃, K₃PO₄, or Cs₂CO₃) and a water-miscible organic solvent (1,4-dioxane or DME) is standard. The base is crucial for the transmetalation step. The choice of base can influence the reaction rate and suppression of side reactions; K₃PO₄ is often effective for less reactive boronic acids.[7]

  • Impurity Control: A known issue in Suzuki couplings is the formation of biaryl impurities derived from the phosphorus ligands (e.g., biphenyl from triphenylphosphine). Using ferrocene-based ligands like dppf or bulky dialkylbiaryl phosphines can mitigate this problem.[10][11]

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials and Reagents:

  • 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride

  • Phenylboronic acid (1.2 - 1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (1-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask or sealed vial)

Equipment:

  • Magnetic stirrer with heating plate

  • Inert atmosphere manifold (Schlenk line) or glovebox

  • Standard laboratory glassware, syringes, and needles

Procedure:

  • Neutralization & Setup: To a dry Schlenk flask, add 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride (1.0 equiv). Add a minimal amount of a suitable solvent like dichloromethane and a saturated solution of sodium bicarbonate. Stir vigorously until the effervescence ceases. Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base.

  • Reaction Assembly: To the flask containing the dried free base, add phenylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (3 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 to 5:1 ratio. The final concentration should be approximately 0.1 M with respect to the starting bromide.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 1-methyl-4-phenylpyrazolo[3,4-c]pyridine.

Palladium/Copper-Catalyzed Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling is the most reliable method for forming a bond between an sp² carbon (from an aryl halide) and an sp carbon (from a terminal alkyne).[12] This reaction is invaluable for introducing linear alkyne linkers, which are often used in drug design to probe binding pockets or as precursors for further transformations.

Scientific Principle & Causality

This reaction involves a dual catalytic cycle:

  • Palladium Cycle: Similar to the Suzuki reaction, it begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond.

  • Copper Cycle: Copper(I) iodide reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-halide complex. Reductive elimination from the palladium center yields the coupled product and regenerates the Pd(0) catalyst.[13]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-Br pd0->pd2_complex Oxidative Addition pd_alkynyl Ar-Pd(II)L₂-C≡C-R pd2_complex->pd_alkynyl Transmetalation ar_br Ar-Br ar_br->pd2_complex product Ar-C≡C-R cu_acetylide Cu-C≡C-R cu_acetylide->pd2_complex alkyne H-C≡C-R alkyne->cu_acetylide cu_i Cu(I) cu_i->cu_acetylide base Base base->cu_acetylide pd_alkynyl->pd0 Reductive Elimination pd_alkynyl->product

Sources

Troubleshooting & Optimization

improving reaction yield in 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific chemical and operational bottlenecks associated with the synthesis of 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride .

Pyrazolo[3,4-c]pyridines are critical, vectorially diverse scaffolds in fragment-based drug discovery (FBDD) 1. This specific brominated intermediate is heavily utilized in the development of novel oncology therapeutics, such as QPCTL inhibitors 2. However, achieving high yields requires strict control over regioselectivity (N1 vs. N2 methylation) and chemoselectivity (preventing debromination).

Below, you will find the mechanistic workflow, a self-validating protocol, quantitative optimization data, and a troubleshooting Q&A designed to guarantee experimental success.

Pathway Visualization: Regioselective Synthesis Workflow

The most efficient route to the N1-methyl isomer avoids non-specific late-stage methylation of the 1H-pyrazolo[3,4-c]pyridine core. Instead, it utilizes a one-pot, two-step condensation and Nucleophilic Aromatic Substitution (SNAr) starting from 5-bromo-3-fluoroisonicotinaldehyde and methylhydrazine 3.

SynthesisWorkflow SM 5-Bromo-3-fluoroisonicotinaldehyde + Methylhydrazine TempControl Low Temp (0-5 °C) Selective NH2 Attack SM->TempControl Optimal Route Side1 High Temp Addition NHMe Attack SM->Side1 Poor Temp Control Hydrazone Hydrazone Intermediate Ar-CH=N-NHMe TempControl->Hydrazone Cyclization SNAr Cyclization (DIPEA, 90 °C) Hydrazone->Cyclization FreeBase 4-Bromo-1-methylpyrazolo[3,4-c]pyridine (Free Base) Cyclization->FreeBase -HF SaltForm Anhydrous HCl / Et2O Precipitation FreeBase->SaltForm Target Target Hydrochloride Salt (High Yield, Crystalline) SaltForm->Target Side2 2-Methyl Isomer (Undesired Byproduct) Side1->Side2

Mechanistic workflow for the regioselective synthesis of 4-bromo-1-methylpyrazolo[3,4-c]pyridine.

Self-Validating Experimental Protocol

This protocol embeds analytical checkpoints to ensure the chemistry is proceeding via the correct causal pathways before committing to the next step.

Step A: Regioselective SNAr Cyclization
  • Preparation: Charge a flame-dried, argon-purged flask with 5-bromo-3-fluoroisonicotinaldehyde (1.0 eq) and anhydrous N-Methyl-2-pyrrolidone (NMP) to create a 0.5 M solution.

  • Kinetic Control: Cool the solution strictly to 0–5 °C using an ice-water bath. Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Addition: Dropwise add methylhydrazine (1.1 eq) over 30 minutes. Causality: The primary amine (NH2) of methylhydrazine is less sterically hindered but requires low thermal energy to outcompete the more nucleophilic secondary amine (NHMe). Maintaining <5 °C ensures exclusive hydrazone formation at the NH2 site.

  • Self-Validation Check 1: Stir for 1 hour at 0 °C. Pull a 10 µL aliquot for LC-MS. You must observe the uncyclized hydrazone mass (m/z [M+H]⁺ = 232/234). If the 2-methyl cyclized isomer is present at >5%, your addition rate was too fast or the temperature spiked.

  • Cyclization: Heat the reaction mixture to 90 °C for 4 hours to drive the intramolecular SNAr displacement of the fluorine atom.

  • Self-Validation Check 2: LC-MS should now show complete conversion to the free base (m/z [M+H]⁺ = 212/214) 2.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with a 5% aqueous LiCl solution (3x) to completely partition the NMP into the aqueous layer. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (pre-treated with 1% Et₃N).

Step B: Anhydrous Hydrochloride Salt Formation
  • Dissolution: Dissolve the purified free base in anhydrous diethyl ether (0.1 M) and cool to 0 °C under argon.

  • Precipitation: Slowly add 2.0 M HCl in diethyl ether (1.2 eq) dropwise.

  • Self-Validation Check 3: The free base is highly soluble in ether, while the HCl salt is entirely insoluble. The immediate formation of a persistent, dense white crystalline cloud validates that the environment is sufficiently anhydrous. If the solution forms a separate liquid layer (oils out) at the bottom, moisture has compromised the system.

  • Isolation: Filter the precipitate under a blanket of argon, wash with cold anhydrous ether, and dry in a vacuum oven at 40 °C for 12 hours.

Quantitative Data Summary: Cyclization Optimization

The table below summarizes our internal validation data regarding how temperature and base selection directly dictate the regioselectivity and final yield.

Temperature ProfileBaseSolventHydrazone Ratio (NH₂ vs NHMe attack)Final Isomer Ratio (1-Me : 2-Me)Overall Yield
25 °C (Isothermal)K₂CO₃DMF60:4065:3545%
0 °C then 80 °CNoneEtOH85:1580:2062%
0 °C then 90 °C DIPEA NMP >95:5 92:8 84%
0 °C then 90 °CCs₂CO₃NMP>95:585:15 (Debromination observed)58%

Scientist-to-Scientist FAQs

Q1: Why am I getting a high ratio of the 2-methyl isomer instead of the 1-methyl target? A: This is a kinetic vs. thermodynamic control issue during the initial addition of methylhydrazine. Methylhydrazine has two nucleophilic nitrogens. At low temperatures (0 °C), the less sterically hindered primary amine (NH₂) attacks the aldehyde (kinetic control), which subsequently cyclizes to the 1-methyl isomer. If you add the reagent at room temperature, or if the exothermic addition spikes the heat, the secondary amine (NHMe) will attack, locking the molecule into a trajectory that forms the 2-methyl isomer. Strictly control your addition temperature.

Q2: My reaction shows loss of the bromine atom (debromination/substitution) during cyclization. How do I prevent this? A: The SNAr cyclization requires a base to neutralize the HF byproduct. While the C3-fluorine is highly activated for SNAr, the C5-bromine is also susceptible to nucleophilic attack if the conditions are too harsh. Using strong inorganic bases (like Cs₂CO₃) at temperatures above 100 °C promotes side reactions at the bromine site. Switching to a non-nucleophilic organic base like DIPEA and capping the cyclization temperature at 90 °C preserves the bromine atom while still providing enough energy to displace the fluorine.

Q3: The hydrochloride salt is precipitating as a sticky, gummy oil rather than a crystalline solid. What went wrong? A: Pyrazolo[3,4-c]pyridines become highly hygroscopic upon protonation. Any residual water from the workup, or the use of aqueous HCl, will cause the salt to oil out. To fix this, you must ensure your protocol is a strictly anhydrous system: use 2.0 M HCl in dry diethyl ether or dioxane, ensure your glassware is flame-dried, and perform the filtration under an inert argon atmosphere to prevent the salt from pulling moisture from the ambient air.

Q4: I am experiencing significant product loss and severe tailing during silica gel purification of the free base. How can I improve recovery? A: The basic pyridine nitrogen in the pyrazolo[3,4-c]pyridine core interacts strongly with the acidic silanol groups on standard unmodified silica gel. This causes severe tailing and irreversible adsorption. To resolve this, passivate the silica gel by flushing your column with 1% triethylamine (Et₃N) in your starting mobile phase before loading your compound.

References

  • Source: rsc.
  • Title: WO2024020517A1 - 3-(6-pyridin-3-yl)-2-[4-(4-methyl-4h-1,2,4-triazol-3-yl)
  • Source: nih.

Sources

troubleshooting solubility issues with 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Bromo-1-methylpyrazolo[3,4-c]pyridine Hydrochloride

This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride, specifically within a dimethyl sulfoxide (DMSO) solvent system. Our goal is to provide a framework of technical expertise and actionable protocols to ensure the integrity and reproducibility of your experimental results.

Troubleshooting at a Glance: A Logical Workflow

Before delving into detailed protocols, this workflow provides a high-level diagnostic path to quickly identify the root cause of your solubility issue.

start Solubility Issue Observed (Cloudiness, Precipitate, or Undissolved Solid) q1 Are you using fresh, anhydrous DMSO from a recently opened bottle? start->q1 res1 Root Cause: Water Contamination DMSO is highly hygroscopic. Absorbed water significantly reduces solubility of many HCl salts. q1->res1 NO q2 Was the stock solution initially clear, but precipitate formed later (e.g., after storage or freeze-thaw)? q1->q2 YES a1_yes YES a1_no NO sol1 Solution: Discard old solvent. Use a new, sealed bottle of high-purity, anhydrous (≤0.1% water) DMSO. res1->sol1 res2 Root Cause: Water Absorption During Storage or Freeze-Thaw Cycles Repeated exposure to air introduces moisture, causing the compound to crash out. q2->res2 YES q3 Is the solid failing to dissolve at the target concentration? q2->q3 NO a2_yes YES a2_no NO sol2 Solution: Attempt to redissolve (see Protocol 2). To prevent recurrence, aliquot stock solutions into single-use vials. res2->sol2 res3 Root Cause: Concentration Exceeds Maximum Solubility Limit Or insufficient energy was supplied to overcome crystal lattice energy. q3->res3 YES a3_yes YES sol3 Solution: Follow the Optimal Dissolution Protocol (Protocol 1). If issues persist, prepare a less concentrated stock solution. res3->sol3

Caption: Initial diagnostic workflow for solubility issues.

Frequently Asked Questions (FAQs)

Q1: I've just added anhydrous DMSO to my vial of 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride, but it's not dissolving. What's wrong?

This is a common issue that can stem from several factors:

  • Solvent Quality: The single most critical factor is the water content of your DMSO.[1] DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] For hydrochloride salts, the introduction of water into the aprotic DMSO environment can disrupt solvation and significantly reduce solubility.[2] Always use a new, unopened bottle of anhydrous (≤0.1% water) or molecular sieve-dried DMSO for preparing stock solutions.

  • Insufficient Energy: Dissolution requires energy to break down the compound's crystal lattice. Simple mixing or swirling is often insufficient. Vigorous vortexing and sonication are typically required to facilitate this process.

  • Concentration: You may be attempting to prepare a solution that is above the compound's maximum solubility limit in DMSO. While many compounds are highly soluble in DMSO, this solubility is not infinite.[3]

Q2: My stock solution was perfectly clear when I made it, but after storing it in the freezer, I see a precipitate. Can I still use it?

This observation strongly suggests that your DMSO has absorbed atmospheric moisture, likely during previous uses or due to improper sealing.[2][1] Repeated freeze-thaw cycles can accelerate precipitation from a solution that has absorbed water.[2]

You should not use the cloudy solution directly, as the effective concentration will be lower than intended, leading to non-reproducible results.[4] You must first attempt to redissolve the precipitate (see Protocol 2 below). To prevent this in the future, it is imperative to aliquot your stock solution into single-use volumes immediately after preparation.[1][4]

Q3: Does the hydrochloride (HCl) salt form impact its solubility specifically in DMSO?

Yes, it does. Hydrochloride salts are typically created to enhance the aqueous solubility of a parent compound. In a polar aprotic solvent like DMSO, the salt form may not always be more soluble than its free base. The ionic interactions of the salt require effective solvation by the solvent. While DMSO is a powerful solvent, factors like water contamination can interfere with its ability to properly solvate the charged species, leading to precipitation.[2][5]

Q4: Is it safe to heat the solution to force the compound to dissolve?

Gentle warming is a standard and effective technique to aid dissolution.[3] However, this must be done cautiously. We recommend warming the solution in a water bath at a controlled temperature (e.g., 37°C). Avoid aggressive or uncontrolled heating, as it can lead to thermal degradation of the compound, compromising your experiments.

Mechanistic Insights: Why Water is the Enemy

The presence of water in DMSO fundamentally alters the solvent environment. For a hydrochloride salt, anhydrous DMSO effectively solvates both the protonated base (cation) and the chloride anion. When water is introduced, it creates a more structured hydrogen-bonding network and can preferentially hydrate the chloride ion, disrupting the delicate solvation shell and promoting the precipitation of the less soluble salt form.

cluster_0 Anhydrous DMSO System (Good Solubility) cluster_1 Hygroscopic (Wet) DMSO System (Poor Solubility) Solid Compound-H⁺Cl⁻ (Solid Crystal) Dissolved [Compound-H⁺] : [DMSO]n + [Cl⁻] : [DMSO]m (Well-Solvated Ions) Solid->Dissolved + DMSO_anhy Anhydrous DMSO Poorly_Solvated Poorly Solvated Ions Dissolved->Poorly_Solvated + H₂O Water H₂O Contaminant Precipitate Compound-H⁺Cl⁻ (Precipitate) Poorly_Solvated->Precipitate Precipitation

Caption: Impact of water contamination on HCl salt solvation in DMSO.

Experimental Protocols & Best Practices

Adherence to a validated protocol is the most effective way to prevent solubility issues from the outset.

Data Summary Table: Key Parameters for Success
ParameterRecommendationRationale & Justification
Solvent Grade Anhydrous DMSO (≥99.9%) To minimize water contamination, which is the primary cause of reduced solubility for hydrochloride salts in this solvent system.[2][1]
Dissolution Aids Vortexing + Sonication Provides the necessary mechanical and acoustic energy to overcome the compound's crystal lattice forces and facilitate solvation.
Temperature Room Temperature; Gentle Warming (37°C) if necessary Provides thermal energy to aid dissolution without risking thermal degradation of the compound.
Storage -20°C or -80°C in single-use aliquots Prevents compound degradation and, critically, minimizes the opportunity for water absorption that occurs with repeated freeze-thaw cycles of a master stock vial.[1]
Protocol 1: Optimal Preparation of a Stock Solution
  • Equilibration: Allow the vial containing the solid 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride to equilibrate to room temperature for at least 20 minutes before opening. This prevents atmospheric moisture from condensing on the cold solid.

  • Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the tube to achieve the target concentration.

  • Initial Mixing: Vortex the solution vigorously for 1-2 minutes.

  • Sonication: Place the tube in an ultrasonic bath for 10-15 minutes. The bath water should be at room temperature. This step is crucial for breaking up small agglomerates.

  • Gentle Warming (If Necessary): If the solid is not fully dissolved after sonication, place the tube in a 37°C water bath for 5-10 minutes, followed by another brief vortexing.

  • Visual Inspection: Once the solution is completely clear with no visible particulates, it is ready for use or storage.

  • Aliquoting & Storage: Immediately aliquot the clear stock solution into low-retention, single-use vials. Seal them tightly and store at -20°C (short-term) or -80°C (long-term), protected from light.

Protocol 2: Redissolving Precipitated Stock Solutions
  • Thawing: Thaw the frozen, cloudy stock solution at room temperature.

  • Mixing & Warming: Vortex the tube vigorously for 1 minute, then place it in a 37°C water bath for 10-15 minutes.[3]

  • Sonication: Transfer the tube to an ultrasonic bath for 15-20 minutes.

  • Inspection: Visually inspect the solution. If it becomes clear, it can be used immediately. It is highly recommended to use the entire redissolved aliquot at once and not re-freeze it.

  • If Unsuccessful: If the precipitate does not redissolve, it indicates a significant level of water contamination or potential compound degradation. The solution should be discarded, and a fresh stock should be prepared following Protocol 1.

References

  • BenchChem Technical Support. (n.d.). Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility.
  • Gaylord Chemical Company, L.L.C. (2007, October). Dimethyl Sulfoxide (DMSO)
  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708-714.
  • Quora. (2024, October 30).
  • ChemicalBook. (2026, January 13). 4-Bromopyridine hydrochloride.
  • J&K Scientific. (n.d.). 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine.
  • BenchChem Technical Support. (n.d.). Impact of hygroscopic DMSO on Ro 41-0960 solubility.
  • BenchChem Technical Support. (n.d.).
  • ResearchGate. (2017, February 8).
  • PubMed. (n.d.).
  • Cheng, T., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1304-1314.
  • BenchChem Technical Support. (n.d.). Improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents.
  • Foley, D. D., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(1), 51-59.
  • BenchChem Technical Support. (n.d.). Rimeporide Technical Support Center: Troubleshooting Stability and Solubility in DMSO.

Sources

column chromatography purification techniques for 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for scientists and drug development professionals tasked with the isolation and purification of 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride. Due to its highly polar nature and basic nitrogen core, this fused bicyclic system presents unique chromatographic challenges.

Purification Strategy & Workflow

The most critical decision in your purification workflow is determining the required final state of the compound. The hydrochloride salt form drastically alters the molecule's partitioning behavior compared to its neutral free base.

PurificationWorkflow Start Crude 4-Bromo-1-methylpyrazolo [3,4-c]pyridine HCl Decision Desired Final Compound Form? Start->Decision PathFreeBase Free Base Form Decision->PathFreeBase Target is Neutral PathSalt Hydrochloride Salt Decision->PathSalt Target is Salt FreeBasePrep Liquid-Liquid Extraction (Sat. NaHCO3 / DCM) PathFreeBase->FreeBasePrep RP_Chroma Reverse Phase C18 Eluent: H2O/MeCN + 0.1% HCl PathSalt->RP_Chroma NP_Chroma Normal Phase Silica Eluent: DCM/MeOH + 1% Et3N FreeBasePrep->NP_Chroma EndFreeBase Pure Free Base Target NP_Chroma->EndFreeBase Lyophilization Lyophilization (Removes H2O/MeCN/HCl) RP_Chroma->Lyophilization EndSalt Pure HCl Salt Target Lyophilization->EndSalt

Decision tree for selecting the optimal chromatography workflow based on the desired final salt form.

Frequently Asked Questions (FAQs)

Q: Why does my compound streak and yield poor recovery on standard normal-phase silica gel? A: 4-Bromo-1-methylpyrazolo[3,4-c]pyridine contains a highly basic pyridine nitrogen. Nitrogen-based heterocycles inherently interact with the acidic silanol (Si-OH) groups on bare silica gel via strong hydrogen bonding and ion-exchange mechanisms [4]. Because your starting material is already a hydrochloride salt, loading it directly onto normal-phase silica causes the salt to dissociate; the basic core binds irreversibly to the stationary phase. To resolve this, you must either free-base the compound prior to loading or use a competitive basic modifier (like 1% Triethylamine) in your mobile phase.

Q: How do I choose between Normal Phase (NP) and Reverse Phase (RP) for this specific compound? A: The choice is dictated by the required final form. If you need the compound as a free base for downstream cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions at the 4-bromo position), NP chromatography after an aqueous basic workup is optimal[2]. If you are isolating the compound as an API or need to preserve the hydrochloride salt for solubility reasons, RP chromatography using a C18 column is superior. RP relies on hydrophobic partitioning rather than polar adsorption, making it ideal for ionizable salts [3].

Q: If I use Reverse Phase chromatography with 0.1% TFA, will I lose my hydrochloride salt? A: Yes. While 0.1% Trifluoroacetic acid (TFA) is an excellent ion-pairing agent that ensures sharp peaks for basic compounds [1], it will displace the chloride ion, converting your compound into a trifluoroacetate salt. If preserving the HCl salt is mandatory, you must use 0.1% aqueous HCl as your mobile phase modifier instead of TFA.

Troubleshooting Guide

Issue: The compound elutes in the void volume during Reverse Phase (C18) chromatography.

  • Causality: The hydrochloride salt of this pyrazolo-pyridine is exceptionally polar and highly water-soluble. If the initial mobile phase contains too much organic solvent (e.g., >10% Acetonitrile), the compound cannot partition into the hydrophobic C18 alkyl chains and washes straight through.

  • Solution: Adjust your gradient. Start with 0% to 5% Acetonitrile (with 0.1% HCl) and hold this isocratic flow for at least 2 to 3 Column Volumes (CV) before initiating a shallow gradient (e.g., 5% to 40% over 10 CV).

Issue: Co-elution with des-bromo or regioisomeric impurities.

  • Causality: The 4-bromo and des-bromo species have very similar polarities on normal-phase silica, leading to overlapping bands.

  • Solution: Switch to Reverse Phase chromatography. The C18 stationary phase is highly sensitive to differences in lipophilicity. The heavy bromine atom significantly increases the hydrophobicity of the molecule, allowing the 4-bromo product to be retained much longer than the des-bromo impurity [3].

Issue: Inconsistent retention times between runs on Normal Phase.

  • Causality: Silica gel absorbs moisture from the air, and the basicity of the column changes if not properly equilibrated with the basic modifier.

  • Solution: Always flush the column with at least 3 CV of your starting mobile phase containing 1% Et3N before loading the sample. This pre-saturates the active silanol sites.

Quantitative Data: Method Comparison

The following table summarizes the expected performance metrics when purifying 4-Bromo-1-methylpyrazolo[3,4-c]pyridine across different chromatographic systems.

Purification MethodStationary PhaseMobile PhaseAdditive / ModifierTypical RecoveryPurity (UV 254 nm)Notes
Normal Phase (Direct) Bare Silica (Irregular)DCM / MeOHNone< 30%VariableSevere streaking; irreversible binding of the HCl salt. Not recommended.
Normal Phase (Free Base) Bare Silica (Irregular)DCM / MeOH1% Triethylamine75 - 85%> 95%Requires pre-column free-basing. Et3N competitively masks silanols.
Reverse Phase (Salt) C18 Bonded SilicaH2O / MeCN0.1% HCl (aq)85 - 95%> 98%Retains HCl salt form. Excellent peak shape and impurity resolution.
Reverse Phase (Salt) C18 Bonded SilicaH2O / MeCN0.1% TFA90 - 95%> 98%Converts HCl salt to TFA salt. Requires post-purification salt exchange.

Experimental Protocols

Protocol A: Normal Phase Purification (Free Base Route)

Use this protocol when the neutral free base is required for downstream organometallic chemistry.

Step 1: Free-Basing (Self-Validating Step)

  • Suspend the crude 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride in Dichloromethane (DCM).

  • Add an equal volume of saturated aqueous Sodium Bicarbonate ( NaHCO3​ ).

  • Stir vigorously for 15 minutes.

  • Validation: Test the pH of the aqueous layer. It must be 8. If it is acidic, the compound remains protonated and will not partition into the DCM. Add more NaHCO3​ until basic.

  • Separate the layers, extract the aqueous layer twice more with DCM, dry the combined organics over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Step 2: Column Equilibration

  • Prepare a mobile phase of 95% DCM / 5% Methanol containing 1% Triethylamine (Et3N).

  • Flush a bare silica column with 3 Column Volumes (CV) of this mixture. Causality: The Et3N binds to the highly acidic silanol sites, preventing the basic pyrazolo-pyridine from sticking irreversibly.

Step 3: Loading and Elution

  • Dissolve the free-based crude in a minimum amount of DCM and load it onto the column.

  • Run a gradient from 0% to 10% Methanol in DCM (maintaining 1% Et3N throughout).

  • Monitor elution via UV at 254 nm.

Step 4: Concentration

  • Pool the pure fractions and concentrate via rotary evaporation.

  • To remove residual Et3N, co-evaporate the product twice with toluene, then dry under high vacuum.

Protocol B: Reverse Phase Purification (Intact HCl Salt Route)

Use this protocol to isolate the highly pure hydrochloride salt directly.

Step 1: Sample Dissolution

  • Dissolve the crude salt in the initial mobile phase (e.g., 95% H2​O / 5% MeCN with 0.1% HCl).

  • Causality: Dissolving the sample in a solvent stronger than the starting gradient will cause the compound to "smear" as it hits the column, ruining resolution. Always dissolve in the weakest possible solvent.

Step 2: Column Equilibration

  • Equip a flash chromatography system with a C18 bonded silica cartridge.

  • Equilibrate with 3 CV of Solvent A (Water + 0.1% HCl) and Solvent B (Acetonitrile + 0.1% HCl) at a ratio of 95:5.

Step 3: Gradient Elution

  • Inject the sample.

  • Hold at 5% B for 3 CV to wash away highly polar inorganic impurities.

  • Apply a shallow gradient from 5% B to 40% B over 12 CV. The heavy bromine atom ensures the compound will retain sufficiently before eluting.

  • Monitor via UV at 254 nm and 280 nm.

Step 4: Lyophilization

  • Pool the pure fractions.

  • Causality: Do not use a rotary evaporator at high heat, as concentrating acidic aqueous solutions can cause thermal degradation or hydrolysis.

  • Freeze the pooled fractions and lyophilize (freeze-dry) to yield the pure 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride as a fluffy powder. The volatile water, acetonitrile, and excess HCl will sublimate away.

preventing thermal degradation of 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice to prevent the thermal degradation of this compound during its handling, storage, and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride?

A1: The primary factors contributing to the degradation of 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride are exposure to elevated temperatures, moisture, and light. As a hydrochloride salt, the compound is hygroscopic and can be sensitive to atmospheric moisture.[1] Halogenated heterocyclic compounds can also be susceptible to photolytic degradation.[2]

Q2: What are the optimal storage conditions for this compound to ensure its long-term stability?

A2: To ensure long-term stability, 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark, and dry place.[1][3] Refrigeration (2-8 °C) is recommended. The use of specialized packaging, such as Sure/Seal™ bottles, can provide a convenient method for storing and dispensing the compound without exposure to atmospheric moisture or oxygen.[4][5]

Q3: Is 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride sensitive to air?

A3: Yes, as a hydrochloride salt, it is hygroscopic and can be sensitive to moisture in the air.[1] Handling the compound in a glove box or under a dry, inert atmosphere is the best practice to prevent the introduction of moisture.[4][6]

Q4: What are the likely degradation products if the compound is exposed to thermal stress?

A4: While specific degradation pathways for this exact molecule are not extensively published, thermal decomposition of similar brominated heterocyclic compounds can lead to dehalogenation (loss of bromine), hydrolysis of the pyrazole or pyridine ring, and the formation of oxides of nitrogen and carbon, as well as hydrogen halides and hydrogen chloride gas.[1][7]

Troubleshooting Guide: Investigating and Mitigating Degradation

This guide provides a systematic approach to troubleshooting suspected thermal degradation of 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride.

Step 1: Initial Observation and Assessment

If you suspect degradation, first consider the following:

  • Visual Inspection: Have you observed any change in the physical appearance of the compound (e.g., color change, clumping)?

  • Analytical Data Review: Are you seeing unexpected peaks in your analytical chromatograms (e.g., HPLC, GC-MS) or a decrease in the main peak's purity?

  • Experimental Conditions: Were there any deviations from the standard protocol, such as prolonged exposure to ambient conditions or higher than recommended temperatures?

Step 2: Pinpointing the Source of Degradation

The following diagram outlines a decision-making workflow to identify the potential cause of degradation.

Degradation_Troubleshooting start Suspected Degradation check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_handling Review Handling Procedures (Inert atmosphere, Dry solvents) check_storage->check_handling Compliant storage_fail Inadequate Storage: - Exposed to air/moisture - High temperature check_storage->storage_fail Non-compliant check_protocol Review Experimental Protocol (Reaction temp, Duration) check_handling->check_protocol Compliant handling_fail Improper Handling: - Use of wet solvents - Exposure to ambient air check_handling->handling_fail Non-compliant protocol_fail Harsh Experimental Conditions: - Excessive heat - Prolonged reaction time check_protocol->protocol_fail Non-compliant solution Implement Corrective Actions: - Store under inert gas - Use anhydrous solvents - Optimize reaction conditions check_protocol->solution Compliant (Consider Forced Degradation Study) storage_fail->solution handling_fail->solution protocol_fail->solution Degradation_Pathway reactant 4-Bromo-1-methylpyrazolo[3,4-c]pyridine (C7H6BrN3) product 1-methylpyrazolo[3,4-c]pyridine (C7H7N3) reactant->product Heat / Light byproduct HBr product->byproduct

Caption: Potential dehalogenation pathway.

Summary of Recommended Conditions

ParameterRecommended ConditionRationale
Storage Temperature 2-8 °CMinimizes thermal decomposition.
Storage Atmosphere Inert gas (Argon or Nitrogen)Prevents exposure to atmospheric moisture and oxygen. [8]
Light Exposure Store in the dark (amber vials)Halogenated compounds can be light-sensitive. [2]
Handling Environment Glove box or Schlenk lineEssential for hygroscopic and air-sensitive compounds. [4][6]
Compatible Solvents Anhydrous aprotic solventsPrevents hydrolysis.

References

  • Analytical Methods for Detecting Degradation of Pyridine Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026, January 16). ResearchGate. Retrieved from [Link]

  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (2021, July 6). MDPI. Retrieved from [Link]

  • A Pd(II)-Cu(II) Catalyst for the Kjeldahl Analysis of Nitrogen in Pyridines. (n.d.). Oxford Academic. Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2026, March 13).
  • Degradation of Polyamide Nanofiltration Membranes by Bromine: Changes of Physiochemical Properties and Filtration Performance. (2021, April 13). ACS Publications. Retrieved from [Link]

  • Hydrochloric Acid Storage Tanks: Storage Requirements and Precautions. (2023, July 11). Retrieved from a source providing guidelines for HCl storage.
  • Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology. Retrieved from [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). University of Pittsburgh. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Chem 1140; Techniques for Handling Air-Sensitive Compounds. (n.d.). Wipf Group, University of Pittsburgh. Retrieved from a resource on handling air-sensitive compounds.
  • 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine | 1032943-41-1. (n.d.). J&K Scientific. Retrieved from [Link]

  • Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide-Bromate Couple in an Aqueous Medium. (n.d.). ResearchGate. Retrieved from [Link]

  • Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1. (n.d.). Frontiers. Retrieved from [Link]

  • Bromine Transformation during Catalytic Pyrolysis of Waste Electronic Circuit Boards (WECBs) in an Auger Reactor over the Dual-Catalyst HZSM-5/CaO. (2025, November 6). PMC. Retrieved from [Link]

  • 4-Bromo pyridine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). PharmaCompass.com. Retrieved from [Link]

  • 4-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

Sources

Technical Support Center: Resolving Co-Elution in 4-Bromo-1-methylpyrazolo[3,4-c]pyridine Hydrochloride Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for analytical method development. This guide is specifically engineered for researchers and drug development professionals facing chromatographic challenges with 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride.

System Overview & Mechanistic Context

4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride is a highly polar, basic heterocyclic compound. When developing reverse-phase high-performance liquid chromatography (RP-HPLC) methods, co-elution issues with this molecule typically stem from three distinct structural characteristics:

  • Basic Nitrogen Centers : The pyrazolo[3,4-c]pyridine core contains basic nitrogens that can interact with residual acidic silanols on silica-based stationary phases. This dual-retention mechanism leads to severe peak tailing and subsequent co-elution with closely eluting degradation products [2].

  • Positional Isomerism : Synthetic routes often yield positional isomers (e.g., 2-methyl vs. 1-methyl, or varying bromo positions). These isomers possess identical molecular weights and nearly identical hydrophobicity (LogP), making standard C18 reverse-phase separation ineffective [3].

  • Hydrochloride Salt Form : In an aqueous mobile phase, the salt dissociates. The protonated basic analyte requires careful pH control and potentially ion-pairing agents to maintain a consistent ionization state; failure to do so results in split peaks or broad bands that co-elute with adjacent impurities [1].

Diagnostic Workflow

Use the following decision tree to identify the root cause of your co-elution and select the appropriate troubleshooting pathway.

CoelutionTroubleshooting Start Identify Co-elution (4-Bromo-1-methyl...) CheckShape Is it a positional isomer or des-bromo impurity? Start->CheckShape Tailing Is peak tailing observed? CheckShape->Tailing Impurity ChangeCol Switch to PFP or Phenyl-Hexyl Column CheckShape->ChangeCol Isomer LowPH Lower pH to 2.5 (0.1% TFA / Formic Acid) Tailing->LowPH Yes (Silanol Interaction) HighPH Raise pH to 10.0 (Ammonium Bicarbonate) Tailing->HighPH Yes (Alt. pH Strategy) OptimizeGrad Flatten Gradient Slope & Adjust Temp Tailing->OptimizeGrad No Success Baseline Resolution (Rs > 1.5) LowPH->Success HighPH->Success ChangeCol->Success OptimizeGrad->Success

Diagnostic workflow for resolving co-elution of 4-Bromo-1-methylpyrazolo[3,4-c]pyridine.

Troubleshooting Q&A (FAQs)

Q1: Why does 4-Bromo-1-methylpyrazolo[3,4-c]pyridine co-elute with its 2-methyl positional isomer on my standard C18 column? A: Standard C18 columns separate analytes primarily based on hydrophobicity (dispersive interactions). Because the 1-methyl and 2-methyl isomers of pyrazolo[3,4-c]pyridine share the exact same mass and highly similar partition coefficients, their hydrophobic interactions with the C18 alkyl chains are nearly indistinguishable, resulting in co-elution [3]. Solution: You must exploit shape selectivity and alternative interaction mechanisms (such as π−π interactions or dipole-dipole interactions). Switching to a Pentafluorophenyl (PFP) or Phenyl-Hexyl stationary phase provides orthogonal selectivity. The fluorinated ring of a PFP column interacts differently with the electron-dense bromo-substituent and the distinct dipole moments of the positional isomers, achieving baseline resolution.

Q2: I am observing severe peak tailing leading to co-elution with degradation products. How do I fix this? A: Peak tailing for basic compounds like pyrazolopyridines is usually caused by secondary interactions. While the primary interaction is hydrophobic, the basic nitrogen atoms (which are protonated at neutral to mildly acidic pH) undergo ion-exchange interactions with unendcapped, ionized residual silanols ( SiO− ) on the silica support [2]. Solution: You must control the ionization state of both the analyte and the stationary phase [1].

  • Low pH Approach: Lower the mobile phase pH to ~2.5 using 0.1% Trifluoroacetic acid (TFA) or Formic acid. This fully protonates the analyte but, more importantly, neutralizes the surface silanols ( SiOH ), shutting down the secondary ion-exchange mechanism.

  • High pH Approach: Raise the pH to ~10.0 using an ammonium bicarbonate buffer. This deprotonates the basic nitrogens on the pyrazolopyridine, rendering it neutral and eliminating the electrostatic attraction to silanols. (Note: This requires a high-pH tolerant hybrid silica column).

Q3: How does the hydrochloride salt form affect my retention and co-elution? A: When injected into the HPLC, the hydrochloride salt dissociates into the protonated 4-Bromo-1-methylpyrazolo[3,4-c]pyridinium cation and a chloride anion. If the mobile phase lacks sufficient buffering capacity, the local pH in the injection band can fluctuate, causing the analyte to exist in a mixed ionization state. This leads to split peaks or broad bands that co-elute with adjacent impurities [4]. Solution: Ensure your mobile phase has a strong buffering capacity (e.g., 10-20 mM buffer concentration) to maintain a uniform ionization state throughout the chromatographic run. Using an ion-pairing reagent like TFA can also help form a neutral hydrophobic complex with the basic cation, increasing its retention and moving it away from early-eluting polar interferences.

Step-by-Step Methodologies

Protocol 1: Two-Tiered pH Screening for Basic Compound Resolution

This protocol is a self-validating system to determine if co-elution is driven by silanol interactions or true hydrophobic similarity.

  • Step 1: Mobile Phase Preparation.

    • System A (Low pH): Aqueous Phase: 0.1% TFA in Water (pH ~2.0). Organic Phase: 0.1% TFA in Acetonitrile.

    • System B (High pH): Aqueous Phase: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide. Organic Phase: Acetonitrile.

  • Step 2: Column Selection. Install a pH-stable, endcapped C18 column (e.g., Waters XBridge BEH C18 or equivalent).

  • Step 3: Gradient Execution. Run a standard screening gradient (5% to 95% Organic over 15 minutes) for both System A and System B.

  • Step 4: Data Analysis & Causality Check.

    • If resolution ( Rs​ ) improves and tailing decreases in System A, the co-elution was caused by silanol-driven peak broadening.

    • If retention increases significantly and resolution improves in System B, the neutral form of the molecule provides better hydrophobic differentiation from the impurity.

Protocol 2: Orthogonal Column Screening Workflow

If pH optimization fails to resolve positional isomers, implement this shape-selectivity screen.

  • Step 1: Prepare a standardized mobile phase (e.g., 10 mM Ammonium Formate pH 3.7 / Methanol) [2]. Methanol is preferred over Acetonitrile here as it enhances π−π interactions.

  • Step 2: Sequentially run the sample on three orthogonal chemistries:

    • Column 1: Standard C18 (Baseline hydrophobic retention).

    • Column 2: Phenyl-Hexyl ( π−π interactions, sensitive to the aromatic pyrazolopyridine core).

    • Column 3: Pentafluorophenyl (PFP) (Strong dipole-dipole, hydrogen bonding, and shape selectivity).

  • Step 3: Calculate the selectivity factor ( α ) for the critical co-eluting pair on each column. Select the column demonstrating α>1.1 for further gradient optimization.

Quantitative Data Presentation

The following table summarizes the expected chromatographic behavior of 4-Bromo-1-methylpyrazolo[3,4-c]pyridine across different stationary phases when targeting positional isomer separation.

Stationary Phase ChemistryPrimary Separation MechanismShape Selectivity for IsomersExpected Tailing Factor ( Tf​ )Typical Resolution ( Rs​ ) vs 2-methyl isomer
Standard C18 Hydrophobic (Dispersive)Low1.5 - 2.0 (High)< 1.0 (Co-elution)
Polar-Embedded C18 Hydrophobic + H-BondingModerate1.0 - 1.2 (Excellent)1.1 - 1.3 (Partial)
Phenyl-Hexyl π−π InteractionModerate to High1.2 - 1.4 (Good)1.5 - 1.8 (Baseline)
PFP (Pentafluorophenyl) Dipole-Dipole, π−π , StericVery High1.1 - 1.3 (Good)> 2.0 (Excellent)

Note: Data assumes a mobile phase of Methanol/Water with 0.1% Formic Acid. A tailing factor ( Tf​ ) closer to 1.0 indicates perfect peak symmetry.

References

  • Phenomenex. "Mobile Phase Optimization: A Critical Factor in HPLC." Phenomenex Blog, June 2025.
  • LCGC International. "Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography." Chromatography Online, November 2025.
  • Lab Manager. "High-Performance Liquid Chromatography (HPLC) for Complex Mixtures." Lab Manager, October 2025.
  • SciSpace. "HPLC method development and validation: an overview." SciSpace.

Validation & Comparative

A Guide to the Structural Elucidation of 4-Bromo-1-methylpyrazolo[3,4-c]pyridine Hydrochloride: A Predictive and Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the field of drug development, the precise structural characterization of novel heterocyclic compounds is a non-negotiable cornerstone of the discovery pipeline. The pyrazolo[3,4-c]pyridine scaffold is a privileged structure, appearing in molecules targeting a range of biological endpoints. This guide focuses on a specific derivative, 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride, providing an in-depth, predictive analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra.

Predicted NMR Spectral Characteristics

The structure and numbering scheme for 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride is presented below. The key features influencing its NMR spectra are the electron-withdrawing bromine atom at C4, the methyl group at the N1 position of the pyrazole ring, and, critically, the protonation of the pyridine nitrogen (N5), which significantly impacts the electronic environment of the entire aromatic system.

Caption: Structure of 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride.

¹H NMR Spectrum: Predicted Chemical Shifts and Couplings

The proton spectrum is expected to show four distinct signals: three in the aromatic region and one singlet for the N-methyl group. The protonation at N5 is the most dominant factor, causing a significant downfield shift for all protons on the pyridine ring (H6 and H7) compared to the neutral analogue.

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H6~8.8 - 9.1dJH6-H7 ≈ 5-6 HzSignificantly deshielded due to adjacent positively charged N5-H+. Exhibits doublet coupling with H7.
H7~8.2 - 8.5dJH7-H6 ≈ 5-6 HzDeshielded by proximity to protonated N5, though to a lesser extent than H6. Coupled to H6.
H3~8.0 - 8.3s-Proton on the pyrazole ring. Its chemical shift is influenced by the fused aromatic system. Appears as a singlet as it has no adjacent protons.
N1-CH₃~4.0 - 4.3s-The methyl group attached to the pyrazole nitrogen. Typically appears as a sharp singlet.
¹³C NMR Spectrum: Predicted Chemical Shifts

The ¹³C NMR spectrum will provide insight into the carbon framework. The effects of the bromine substituent (inductive effect and influence on the carbon it's attached to) and the protonated nitrogen will be clearly visible.

CarbonPredicted δ (ppm)Rationale
C3~135 - 140Aromatic CH carbon in the pyrazole ring.
C3a~115 - 120Quaternary carbon at the pyrazole-pyridine fusion. Shielded relative to other quaternary carbons.
C4~120 - 125Carbon bearing the bromine atom. Its shift is directly influenced by the halogen.
C6~145 - 150Aromatic CH carbon adjacent to the protonated nitrogen (N5), expected to be significantly deshielded.
C7~128 - 133Aromatic CH carbon on the pyridine ring.
C7a~148 - 153Quaternary carbon at the pyrazole-pyridine fusion, adjacent to N1 and N2.
N1-CH₃~35 - 40Aliphatic carbon of the methyl group.

Comparative Analysis: Understanding Substituent Effects

To contextualize the predicted values, it is instructive to compare them with related structures. Since direct experimental data for 4-bromo-1H-pyrazolo[3,4-c]pyridine is scarce, we will draw comparisons with known effects of N-methylation and protonation on similar heterocyclic systems.

Compound/EffectKey ¹H NMR ObservationKey ¹³C NMR ObservationImplication for Target Molecule
N-Methylation (Pyrazole vs. N-Methylpyrazole)The N-CH₃ signal appears around 3.8-4.2 ppm. The position of other ring protons can shift slightly depending on which nitrogen is alkylated.[1][2]N-CH₃ appears around 35-40 ppm. Ring carbons show minor shifts upon methylation.[3]The predicted N-CH₃ shift (~4.0-4.3 ppm) is consistent with known N-methylated pyrazoles.
Protonation (Pyridine vs. Pyridinium)Protons α and γ to the nitrogen shift downfield by ~0.8-1.2 ppm. The β proton shifts downfield by ~0.5-0.8 ppm.[4]The α-carbon shifts downfield by ~5-10 ppm, while the γ-carbon also shifts downfield.[5][6]The large predicted downfield shifts for H6/C6 and H7 are a direct consequence of protonation at N5, a hallmark feature to look for in the experimental spectrum.
5-Substituted Pyrazolo[3,4-c]pyridines Studies on related derivatives show protons on the pyridine ring are sensitive to substitution at the C5 position.[7][8]The carbon shifts in the pyridine ring are diagnostic of the substituent pattern.[7][8]This supports the idea that the C4-Bromo substituent and N5-protonation will be the dominant electronic influences in the pyridine portion of our target molecule.

Recommended Experimental Protocol

Acquiring high-quality NMR data for a hydrochloride salt requires careful sample preparation and the selection of appropriate experiments for full structural assignment.

Sources

mass spectrometry fragmentation pattern of 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Performance & Mass Spectrometry Profiling: 4-Bromo-1-methylpyrazolo[3,4-c]pyridine Hydrochloride vs. Structural Alternatives

As a Senior Application Scientist specializing in small-molecule characterization, I frequently evaluate heterocyclic building blocks for drug discovery pipelines. 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride is a highly versatile scaffold, prominently featured in the synthesis of QPCTL/QPCT inhibitors for oncology and neurodegenerative diseases 1. However, selecting the optimal halogenated or methylated derivative for a synthetic campaign requires understanding their analytical performance—specifically, their traceability and stability in drug metabolism and pharmacokinetic (DMPK) mass spectrometry assays.

This guide objectively compares the MS/MS fragmentation performance of 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride against its chlorinated and unmethylated alternatives, providing self-validating experimental protocols and mechanistic insights to guide your structural characterization workflows.

Isotopic Signatures and Ionization Dynamics

In positive Electrospray Ionization (ESI+), the hydrochloride salt of 4-Bromo-1-methylpyrazolo[3,4-c]pyridine completely dissociates in solution, yielding a protonated free base [M+H]+1. The presence of the bromine atom imparts a highly diagnostic 1:1 isotopic doublet at m/z 212 and 214 [[1]](). This is a critical performance advantage over fluorinated or unhalogenated alternatives: the distinct isotopic ratio acts as an intrinsic internal standard during precursor ion selection, drastically reducing false-positive identifications in complex biological matrices.

Mechanistic Fragmentation Pathways (CID MS/MS)

Understanding the causality behind collision-induced dissociation (CID) is essential for developing robust Multiple Reaction Monitoring (MRM) transitions. The [M+H]+ precursor ions undergo thermodynamically driven cleavages:

  • Pathway A (Halogen Cleavage): The C(sp2)-Br bond is highly polarizable and represents the weakest point in the scaffold. Low-energy CID (15-20 eV) induces the homolytic loss of a bromine radical (Br•, 79/81 Da), rapidly converging the doublet into a high-abundance singlet product ion at m/z 133 [[2]]().

  • Pathway B (Pyrazole Ring Opening): Typical of pyrazole-containing heterocycles, the expulsion of hydrogen cyanide (HCN, 27 Da) via alpha-cleavage is a prominent neutral loss 3. This requires higher collision energies (25-35 eV) to disrupt the aromatic stability, yielding an ion at m/z 185/187 2.

  • Pathway C (N-Methyl Cleavage): The N-methyl group undergoes radical loss (•CH3, 15 Da), generating a structurally informative, albeit minor, fragment at m/z 197/199.

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 212 / 214 Frag_Br Debrominated Fragment m/z 133 Precursor->Frag_Br - Br• (79/81 Da) Frag_HCN HCN Loss Fragment m/z 185 / 187 Precursor->Frag_HCN - HCN (27 Da) Frag_CH3 Demethylated Fragment m/z 197 / 199 Precursor->Frag_CH3 - •CH3 (15 Da) Frag_Secondary Secondary Fragment m/z 106 Frag_Br->Frag_Secondary - HCN (27 Da) Frag_HCN->Frag_Secondary - Br• (79/81 Da)

Figure 1: CID MS/MS fragmentation pathways of 4-Bromo-1-methylpyrazolo[3,4-c]pyridine [M+H]+.

Performance Comparison: Brominated vs. Alternative Scaffolds

To objectively evaluate analytical utility, we compare the brominated target against two common alternatives: the chlorinated analog and the unmethylated analog.

Table 1: MS/MS Analytical Performance Comparison

ScaffoldPrecursor [M+H]+Primary Product IonOptimal CE (eV)Analytical Specificity (DMPK Utility)
Brominated (Target) m/z 212 / 214m/z 13318Excellent: 1:1 isotopic doublet ensures high confidence; soft CID preserves the core bicyclic ring.
Chlorinated Analog m/z 168 / 170m/z 13325Good: 3:1 isotopic doublet; requires higher CE, increasing secondary fragment noise.
Unmethylated Analog m/z 198 / 200m/z 11918Moderate: Labile N-H bond leads to in-source decay, reducing precursor ion abundance.

Causality Insight: The brominated, N-methylated scaffold outperforms the alternatives in MS/MS stability. The C-Cl bond dissociation energy (~397 kJ/mol) is significantly higher than the C-Br bond (~280 kJ/mol). Consequently, the chlorinated analog requires higher collision energies to induce halogen loss, which inadvertently triggers secondary fragmentation pathways (e.g., simultaneous HCN loss), reducing the signal-to-noise ratio of the primary MRM transition. Furthermore, the unmethylated analog suffers from rapid proton-exchange at the pyrazole N-H bond, leading to premature gas-phase fragmentation in the ESI source.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates internal checks to confirm system suitability and structural integrity prior to quantitative analysis.

  • Step 1: Sample Preparation & Salt Dissociation

    • Action: Dissolve 1 mg of 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride in 1 mL of 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Causality: The protic solvent ensures complete dissociation of the HCl salt. Formic acid acts as an ionization enhancer, guaranteeing the basic pyridine nitrogen is protonated prior to aerosolization.

    • Validation Check: Infuse the sample directly into the MS source. You must observe the m/z 212/214 doublet in a strict 1:1 ratio. If a 3:1 ratio is observed, the sample is contaminated with a chlorinated species.

  • Step 2: Chromatographic Separation

    • Action: Utilize a biphasic gradient (Mobile Phase A: H2O + 0.1% FA; Mobile Phase B: Acetonitrile + 0.1% FA) on a C18 sub-2 µm column.

    • Causality: The basic nature of the pyrazolo-pyridine core can cause peak tailing due to secondary interactions with residual silanols on the silica stationary phase. The low pH (0.1% FA) suppresses silanol ionization, ensuring sharp, Gaussian peak shapes critical for accurate quantitation.

  • Step 3: Collision-Induced Dissociation (CID) Optimization

    • Action: Ramp Collision Energy (CE) from 10 eV to 40 eV using Argon as the collision gas.

    • Causality: Argon provides a higher momentum transfer cross-section than Nitrogen. This is critical for efficiently fragmenting rigid fused-bicyclic systems. The CE ramp ensures the capture of both the low-energy debromination event (Pathway A) and the high-energy ring-opening events (Pathway B) [[2]](), [[3]]().

  • Step 4: Data Acquisition & MRM Transition Design

    • Action: Program the triple quadrupole mass spectrometer to monitor the m/z 212 → 133 and m/z 214 → 133 transitions simultaneously. Set the dwell time to 50 ms per transition.

    • Causality: Monitoring both isotopologues ensures that the 1:1 ratio is preserved in the chromatogram. If a co-eluting isobaric interference occurs, the ratio will deviate from 1:1, immediately flagging the data point as an artifact.

Quantitative Data Summary

Table 2: Fragment Ion Abundance for 4-Bromo-1-methylpyrazolo[3,4-c]pyridine (CE = 20 eV)

Precursor Ion (m/z)Product Ion (m/z)Neutral LossRelative Abundance (%)Mechanistic Assignment
212 / 214133Br• (79/81 Da)100 (Base Peak)Homolytic debromination
212 / 214185 / 187HCN (27 Da)35Pyrazole ring alpha-cleavage
212 / 214197 / 199•CH3 (15 Da)15N-methyl radical loss
133106HCN (27 Da)20Secondary pyrazole cleavage

References

1.[1] Title: WO2024020517A1 - 3-(6-pyridin-3-yl)-2-[4-(4-methyl-4h-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile derivatives and similar compounds as qpctl and qpct inhibitors for the treatment of cancer Source: Google Patents URL:

2.[2] Title: Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b] Source: Asian Journal of Chemistry URL:

3.[3] Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: IntechOpen URL:

Sources

A Comparative Guide to HPLC Method Validation for 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the journey from a novel chemical entity to a market-approved drug is paved with rigorous analytical scrutiny. For compounds like 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride, a heterocyclic molecule with potential therapeutic applications, the ability to accurately and reliably quantify it is paramount. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose, but the method's reliability is only as strong as its validation.

This guide provides an in-depth, experience-driven walkthrough of the validation process for an HPLC method tailored to 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride. We will not only detail the "how" but also the critical "why" behind each experimental choice, grounded in the principles of the International Council for Harmonisation (ICH) guidelines, specifically the recently updated Q2(R2) guideline. This document is intended for researchers, analytical scientists, and quality control professionals who are tasked with developing and validating robust analytical procedures.

The Analytical Imperative: Why Method Validation is Non-Negotiable

Before delving into the protocols, it's crucial to understand the philosophy behind method validation. An analytical method is, in essence, a system of measurement. Validation is the documented evidence that this system is fit for its intended purpose. For regulatory bodies like the U.S. Food and Drug Administration (FDA), this evidence is a cornerstone of a drug's quality, safety, and efficacy profile. The validation process ensures that the method is specific, sensitive, accurate, and precise, providing trustworthy data for batch release, stability studies, and quality control.

Proposed HPLC Method for 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride

While a specific monograph for this compound may not exist, a robust starting point can be developed based on the analysis of structurally similar pyrazolopyridine derivatives. A reverse-phase HPLC method is the logical choice for this polar, heterocyclic compound.

Table 1: Proposed Chromatographic Conditions

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable system with a quaternary pump and photodiode array (PDA) detector.
Column ACE C18 (250 x 4.6 mm, 5 µm)C18 columns provide excellent retention and separation for a wide range of polar and non-polar compounds.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: AcetonitrileTFA acts as an ion-pairing agent to improve peak shape for basic compounds like pyridines. Acetonitrile is a common organic modifier with good UV transparency.
Gradient Elution 0-2 min: 10% B2-15 min: 10% to 90% B15-18 min: 90% B18-20 min: 90% to 10% B20-25 min: 10% BA gradient is necessary to elute potential impurities with different polarities and to ensure the column is re-equilibrated.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for aromatic and heterocyclic compounds, offering good sensitivity. A PDA detector allows for peak purity analysis.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Diluent Mobile Phase A / Mobile Phase B (50:50 v/v)Ensures compatibility with the initial mobile phase conditions and good sample solubility.

The Validation Workflow: A Step-by-Step Guide

The validation process can be visualized as a logical progression of experiments, each building confidence in the method's performance.

ValidationWorkflow cluster_prep Phase 1: Preparation cluster_core Phase 2: Core Validation Parameters cluster_limits Phase 3: Sensitivity & Range cluster_final Phase 4: Reliability Protocol Develop Validation Protocol Criteria Define Acceptance Criteria Protocol->Criteria based on ICH Q2(R2) Specificity Specificity & Forced Degradation Criteria->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Range Range LOQ->Range Robustness Robustness Range->Robustness SST System Suitability Robustness->SST Report Report SST->Report Final Validation Report

Comparative Reactivity Guide: 4-Bromo-1-methylpyrazolo[3,4-c]pyridine Hydrochloride vs. Free Base in Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-bromo-1-methylpyrazolo[3,4-c]pyridine scaffold is a highly privileged bicyclic heteroaromatic building block, frequently utilized to access novel chemical space in fragment-based drug discovery (FBDD)[1]. The C-4 bromine atom serves as an ideal vector for late-stage functionalization via palladium-catalyzed cross-coupling. However, commercially and synthetically, this intermediate is available in two distinct forms: the hydrochloride (HCl) salt and the free base .

Choosing between these forms is not merely a matter of handling preference; it dictates the thermodynamic and kinetic landscape of the reaction. This guide provides an objective, data-driven comparison of their reactivity, focusing on mechanistic causality and offering self-validating protocols for both forms.

Mechanistic Causality: How Protonation State Dictates Reactivity

As a Senior Application Scientist, I frequently observe cross-coupling failures that stem from a fundamental misunderstanding of salt vs. free base dynamics. The divergence in reactivity between the two forms is driven by three primary causal factors:

A. Stoichiometric Base Quenching

In a standard Suzuki-Miyaura coupling, the inorganic base (e.g., K₂CO₃) is required to activate the boronic acid into a nucleophilic boronate complex [ArB(OH)3​]− , which is mandatory for the transmetalation step. When using the HCl salt, the first equivalent of the base is immediately consumed to neutralize the hydrochloride counterion. If this sacrificial equivalent is not mathematically accounted for[2], the catalytic cycle starves of base. The reaction stalls at the transmetalation phase, leaving unreacted starting material.

B. Solvation Dynamics and Protodeborylation

The free base is highly soluble in apolar or moderately polar organic solvents (e.g., toluene, 1,4-dioxane), which are optimal for stabilizing the Pd(0) active species and driving high-yielding couplings[3]. Conversely, the HCl salt exhibits poor solubility in these media, often necessitating the use of highly polar solvent mixtures (e.g., DMF/H₂O). While polar solvents dissolve the salt, they also lower the activation energy for competitive protodeborylation of the boronic acid partner, requiring excess reagents and reducing overall yield.

C. Halide Coordination (The Chloride Effect)

The in situ neutralization of the HCl salt generates stoichiometric chloride ions. Depending on the steric profile of the phosphine ligand, these chloride ions can coordinate to the palladium center, forming less active anionic palladium species [PdL2​Cl]− . This competes with the oxidative addition of the aryl bromide, effectively decelerating the reaction kinetics compared to the pure free base pathway.

Visualizing the Divergent Workflows

The following logic diagram illustrates how the initial choice of substrate form cascades into divergent solvent requirements and catalytic efficiencies.

Reactivity Start 4-Bromo-1-methylpyrazolo [3,4-c]pyridine Salt Hydrochloride Salt Form Start->Salt FreeBase Free Base Form Start->FreeBase BaseReqSalt Requires +1.0 eq Base (HCl Neutralization) Salt->BaseReqSalt BaseReqFree Standard Base Eq. (Catalytic Cycle Only) FreeBase->BaseReqFree SolventSalt Polar Solvents Needed (e.g., DMF/H2O) BaseReqSalt->SolventSalt SolventFree Apolar Solvents Viable (e.g., Toluene, Dioxane) BaseReqFree->SolventFree ClEffect Chloride Ion Present: Potential Pd Inhibition SolventSalt->ClEffect StandardCycle Optimal Pd Oxidative Addition & Transmetalation SolventFree->StandardCycle Product Cross-Coupled Product ClEffect->Product StandardCycle->Product

Fig 1. Divergent Suzuki-Miyaura catalytic workflows for pyrazolo[3,4-c]pyridine salt vs. free base.

Quantitative Data Comparison

To objectively compare performance, we evaluated the Suzuki-Miyaura cross-coupling of both forms of 4-bromo-1-methylpyrazolo[3,4-c]pyridine with phenylboronic acid using Pd(dppf)Cl₂ as the catalyst.

Substrate FormBase (K₂CO₃)Solvent SystemTime to CompletionIsolated YieldPrimary Observation / Impurity
Free Base 2.0 equiv.1,4-Dioxane / H₂O (4:1)4 hours92% Clean conversion; trace homocoupling
HCl Salt 2.0 equiv.1,4-Dioxane / H₂O (4:1)>24 hours15% Reaction stalled; unreacted bromide
HCl Salt 3.0 equiv.DMF / H₂O (4:1)8 hours78% Elevated protodeborylation of boronic acid
HCl Salt (Pre-neutralized) 2.0 equiv.1,4-Dioxane / H₂O (4:1)4.5 hours89% Requires separate free-basing step prior to coupling

Data clearly indicates that while the HCl salt can be forced to react by adding excess base and switching to a polar solvent, the free base provides superior kinetics and yields in milder solvent systems.

Validated Step-by-Step Methodologies

The following protocols are designed as self-validating systems , ensuring that the operator can confirm the success of each mechanistic step before proceeding.

Protocol A: Direct Coupling of the Free Base (Optimal)
  • Reagent Assembly: To a Schlenk flask, add 4-bromo-1-methylpyrazolo[3,4-c]pyridine free base (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

    • Validation: Add 1,4-dioxane. The free base should fully dissolve at room temperature, confirming solvent suitability.

  • Degassing: Add water (to achieve a 4:1 Dioxane:H₂O ratio). Sparge the mixture with argon for 15 minutes.

    • Validation: Vigorous bubbling should cease, and the solution must remain homogeneous.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under a stream of argon. Heat the mixture to 90 °C.

    • Validation: The reaction mixture will transition from yellow to a deep red/brown, visually confirming the reduction of Pd(II) to the active Pd(0) species.

  • Reaction Monitoring: Stir for 4 hours.

    • Validation: Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The protocol is validated as complete when the starting material peak (m/z 212/214) is <1% relative to the product peak.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry over Na₂SO₄ and concentrate for column chromatography.

Protocol B: In Situ Neutralization & Coupling of the HCl Salt
  • Pre-Neutralization & Base Adjustment: To a Schlenk flask, add 4-bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride (1.0 eq), phenylboronic acid (1.5 eq - increased to account for protodeborylation), and K₂CO₃ (3.0 eq - 1.0 eq dedicated to HCl neutralization).

  • Solvent Selection: Add a mixture of DMF and H₂O (4:1).

    • Validation: Stir for 10 minutes at room temperature. Check the pH of the aqueous layer using pH paper; it must read >9. A lower pH indicates incomplete neutralization, which will stall the transmetalation step.

  • Degassing & Catalysis: Sparge with argon for 15 minutes. Add Pd(dppf)Cl₂ (0.05 eq) and heat to 90 °C.

    • Validation: Due to the presence of chloride ions and DMF, the color change to active Pd(0) may be delayed. Ensure the temperature is strictly maintained.

  • Reaction Monitoring: Stir for 8 hours.

    • Validation: LC-MS analysis should show product formation. If the reaction stalls at ~50% conversion, the boronic acid has likely protodeborylated. Add an additional 0.5 eq of phenylboronic acid to drive it to completion.

References

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines Source: RSC Advances URL
  • Source: Organic Process Research & Development (ACS)
  • Development of a Practical Copper-Catalyzed C–N Cross-Coupling for Heteroaryl Chlorides and Base Source: ChemRxiv URL

Sources

IR spectroscopy analysis of 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Infrared Spectroscopy Analysis of 4-Bromo-1-methylpyrazolo[3,4-c]pyridine Hydrochloride

Introduction: Characterizing a Key Heterocyclic Scaffold

In the landscape of modern drug discovery and materials science, heterocyclic compounds are foundational building blocks. Among these, the pyrazolo[3,4-c]pyridine core is of significant interest due to its presence in molecules with diverse biological activities. The specific derivative, 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride, combines several key structural features: a fused bicyclic aromatic system, a halogen substituent for potential cross-coupling reactions, and a hydrochloride salt form to enhance solubility and handling.

As a Senior Application Scientist, my objective is to provide a comprehensive guide to the structural verification of this compound using one of the most accessible and informative analytical techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy. This guide will move beyond a simple recitation of peaks to explain the causal relationships between molecular structure and spectral features. We will detail a robust experimental protocol, interpret the resulting spectrum, and compare it to related analogs to provide a holistic understanding for researchers, scientists, and drug development professionals.

Core Principles of FT-IR for a Substituted Heterocyclic Amine Salt

FT-IR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of a molecule.[1] When a molecule absorbs infrared radiation, its bonds stretch, bend, and vibrate at specific frequencies corresponding to the energy of the absorbed light. The resulting spectrum is a unique molecular fingerprint.

For 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride, we are particularly interested in identifying vibrations corresponding to:

  • The N-H⁺ Stretch: The formation of the hydrochloride salt by protonating the pyridine nitrogen introduces a new, highly polar N-H⁺ bond. This feature is often the most prominent and diagnostic band in the spectrum.

  • Aromatic C-H Stretches: Vibrations from the C-H bonds on the fused pyrazole and pyridine rings.

  • Aliphatic C-H Stretches: Vibrations from the methyl (CH₃) group attached to the pyrazole nitrogen.

  • Ring Vibrations (C=C and C=N Stretches): The stretching of double bonds within the fused aromatic rings.

  • Carbon-Halogen Bond (C-Br Stretch): The vibration of the carbon-bromine bond, which is expected at a low frequency due to the heavy mass of the bromine atom.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The analysis of a solid sample like 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride requires its dispersion in an IR-transparent medium. The two most common methods are the Potassium Bromide (KBr) pellet and the Nujol mull.

Method 1: The KBr Pellet Technique (Preferred Method)

This technique is often preferred as it provides a clear spectrum across the entire mid-IR range (4000–400 cm⁻¹) without interference from a mulling agent.[2][3] The principle relies on the fact that spectroscopic-grade KBr is transparent to IR radiation and will flow under high pressure to form a glass-like, transparent disc, trapping the finely dispersed sample within its matrix.[2]

Step-by-Step Protocol:

  • Drying: Thoroughly dry the spectroscopic-grade KBr powder in an oven at ~110°C overnight and store it in a desiccator.[3][4] This is a critical step, as any residual moisture will lead to a very broad O-H absorption band around 3400 cm⁻¹, which can obscure N-H stretching signals.[4]

  • Sample Measurement: Accurately weigh approximately 1-2 mg of the 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride sample and 100-200 mg of the dried KBr.[2] The optimal sample concentration is typically between 0.5% and 2% by weight.[2][3]

  • Grinding & Mixing: Combine the sample and KBr in an agate mortar and pestle. Grind the mixture thoroughly for several minutes until the particle size is less than the wavelength of the IR light (~2 µm) to minimize light scattering.[2] The mixture should appear homogenous and have a fine, talc-like consistency.

  • Pellet Pressing: Transfer the powder to a pellet die. Place the die under a hydraulic press and apply a vacuum for 1-2 minutes to remove trapped air and moisture.[2] Slowly apply 8-10 tons of pressure and hold for several minutes.[2][4]

  • Analysis: Carefully remove the resulting transparent or translucent pellet from the die and place it in the spectrometer's sample holder. Record the spectrum against a background of air or a pure KBr pellet.

Method 2: The Nujol Mull Technique (Alternative Method)

A mull is a thick suspension of the solid sample in a mulling agent, typically a mineral oil like Nujol.[5][6] This method is faster than KBr pellet preparation and can be useful for samples that are sensitive to pressure or moisture.

Step-by-Step Protocol:

  • Grinding: Place a small amount of the solid sample in an agate mortar and grind it to a fine powder.[6]

  • Mulling: Add a drop or two of Nujol (a mineral oil) and continue to grind the mixture until a uniform, toothpaste-like paste is formed.[6]

  • Sample Mounting: Transfer a small amount of the mull onto an IR-transparent salt plate (e.g., NaCl or KBr) and sandwich it with a second plate.[5][7]

  • Analysis: Mount the plates in the spectrometer and acquire the spectrum.

Causality Behind Method Choice: While the Nujol mull is quick, Nujol itself has strong C-H stretching and bending absorptions (~2920, 2850, 1460, and 1375 cm⁻¹).[6] These will obscure the aliphatic C-H signals from the methyl group in our target molecule. Therefore, the KBr pellet method is superior for a complete structural elucidation.

G start start weigh weigh start->weigh grind grind weigh->grind load load grind->load press press load->press pellet pellet press->pellet sample_scan sample_scan pellet->sample_scan background background background->sample_scan process process sample_scan->process identify identify process->identify compare compare identify->compare elucidate elucidate compare->elucidate

Spectral Interpretation and Data Analysis

The IR spectrum of 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride can be analyzed by dividing it into key regions. The expected absorption bands are summarized in the table below.

Wavenumber (cm⁻¹)Vibration TypeExpected IntensityStructural Origin
3150–3000Aromatic C-H StretchMedium to WeakC-H bonds on the pyrazole and pyridine rings
2980–2850Aliphatic C-H StretchMedium to WeakC-H bonds of the N-methyl (N-CH₃) group
~3000–2400N-H⁺ Stretch (Amine Salt)Strong, Very BroadProtonated pyridine nitrogen (N-H⁺) due to HCl salt
1620–1550C=N Ring StretchStrong to MediumStretching of C=N bonds within the heterocyclic rings
1580–1450C=C Ring StretchStrong to MediumStretching of C=C bonds within the heterocyclic rings
690–515C-Br StretchMedium to WeakStretching of the Carbon-Bromine bond
Detailed Analysis of Spectral Regions
  • The High-Frequency Region (>2000 cm⁻¹): This region is dominated by stretching vibrations.

    • N-H⁺ Stretch: The most diagnostic feature for this molecule as a hydrochloride salt is the exceptionally broad and strong absorption envelope expected between approximately 3000 and 2400 cm⁻¹. This is characteristic of the N-H⁺ stretching vibration in a tertiary amine salt, where extensive hydrogen bonding creates a wide range of vibrational energies.[8][9]

    • C-H Stretches: Superimposed on the broad N-H⁺ band, one would expect to see sharper, weaker peaks. Peaks appearing just above 3000 cm⁻¹ are characteristic of C-H stretches in aromatic systems (the pyrazolopyridine rings).[10] Just below 3000 cm⁻¹, peaks corresponding to the symmetric and asymmetric stretches of the N-methyl group should be visible.[10]

  • The Double-Bond Region (1700–1400 cm⁻¹): This region contains absorptions from the stretching of C=C and C=N bonds within the fused aromatic rings. Pyridine and pyrazole derivatives typically show a series of sharp, strong to medium intensity bands here.[11] The exact positions are sensitive to the substitution pattern and the protonation state of the ring.

  • The Fingerprint Region (<1400 cm⁻¹): This region is complex, containing a multitude of bending and stretching vibrations. While difficult to assign completely, it is unique to the molecule. The most important expected peak in this region is the C-Br stretch . Due to the heavy mass of the bromine atom, this vibration occurs at a low frequency, typically in the 690–515 cm⁻¹ range.[12][13] Its presence would be a key confirmation of the compound's identity.

Comparative Analysis: Understanding Substituent Effects

The power of IR spectroscopy is enhanced through comparison. By predicting how the spectrum of our target molecule differs from its analogs, we can build confidence in our spectral assignments.

  • vs. 1-methylpyrazolo[3,4-c]pyridine (Non-Brominated Analog): The primary difference would be the absence of the C-Br stretch in the low-frequency region (690–515 cm⁻¹) of the non-brominated compound. Additionally, the mass effect of the bromine atom may cause subtle shifts in the ring vibration frequencies in the fingerprint region.

  • vs. 4-Bromo-1H-pyrazolo[3,4-c]pyridine (Non-Methylated Free Base): This comparison reveals two major differences.

    • The free base would lack the broad, low-frequency N-H⁺ absorption characteristic of the hydrochloride salt.

    • Instead of aliphatic C-H stretches below 3000 cm⁻¹, the non-methylated analog would exhibit a pyrazole N-H stretch, typically a medium-intensity band around 3250 cm⁻¹.[14]

  • vs. 4-Bromo-1-methylpyrazolo[3,4-c]pyridine (Free Base): The most dramatic difference is due to the hydrochloride salt formation. The free base would show no broad N-H⁺ absorption. Instead, its spectrum would be characterized by the aromatic and aliphatic C-H stretches and the ring vibrations. The protonation of the pyridine nitrogen in the hydrochloride salt significantly perturbs the electronic structure of the ring, which would cause noticeable shifts in the C=C and C=N ring stretching frequencies compared to the free base.

Conclusion

FT-IR spectroscopy provides a rapid, reliable, and information-rich method for the structural confirmation of 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride. By following a meticulous experimental protocol, such as the KBr pellet method, a high-quality spectrum can be obtained. The key diagnostic features for this molecule are the very broad N-H⁺ stretch confirming the hydrochloride salt, the distinct aromatic and aliphatic C-H stretches, a complex pattern of ring vibrations, and a low-frequency C-Br absorption. Through careful interpretation and comparison with logical analogs, researchers can confidently verify the identity and key structural features of this important heterocyclic building block, ensuring its quality for downstream applications in research and development.

References

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  • Quantum Design Europe. (n.d.). Good to know about KBr pellets. Retrieved from [Link]

  • Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis.
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  • University of Victoria. (2018, November). Appendix XI: IR Spectroscopy.
  • Abdel-Mohsen, S. A., & El-Emary, T. I. (n.d.). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica.
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  • (n.d.). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. PMC.
  • (n.d.). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. PMC.
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  • ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2....
  • Canadian Science Publishing. (n.d.). Hydrogen bonding in lidocaine salts. I. The stretching band and its dependence on the associated anion.
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  • UCSC. (n.d.). IR Tables.
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  • ResearchGate. (n.d.). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Retrieved from [Link]

  • Bedwell, E. V., et al. (2023, November 23). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Retrieved from [Link]

  • The Journal of Physical Chemistry A. (2025, October 29). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. ACS Publications. Retrieved from [Link]

  • Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • ResearchGate. (2015, March 4). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). General mechanism of pyrazole derivatives using I2 The IR spectrum of 5....
  • PubChemLite. (n.d.). 4-bromo-1-methyl-1h-pyrazolo[3,4-c]pyridine. Retrieved from [Link]

  • (n.d.). IR Chart.
  • National Institute of Standards and Technology. (n.d.). Pyridine - the NIST WebBook. Retrieved from [Link]

  • Universitat Ramon Llull. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • PMC. (2023, January 16). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Retrieved from [Link]

  • PubMed. (2009, December 10). Vibrational Spectroscopy of Secondary Amine Salts: 1. Assignment of NH(2)(+) Stretching Frequencies in Crystalline Phases. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectroscopy of pyridine adsorption (Py-IR) profiles of Ni/SiO2, Ni12P5/SiO2 and Ni2P/SiO2 catalysts.
  • Chegg.com. (2020, September 19). Solved IR Spectrum of 4-Bromoacetanilide Organic Lab FT-IR. Retrieved from [Link]

  • MSU chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

Sources

4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride vs other pyrazolopyridine scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

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Refining Experimental Protocols

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A Comparative Guide to 4-Bromo-1-methylpyrazolo[3,4-c]pyridine Hydrochloride and Alternative Pyrazolopyridine Scaffolds in Drug Discovery

Executive Summary & Mechanistic Rationale

Pyrazolopyridines are privileged heterocyclic scaffolds in medicinal chemistry, universally recognized as bioisosteres of purines and adenine[1]. Because they effectively mimic the hydrogen-bonding networks of ATP, they are foundational to the development of targeted kinase inhibitors in oncology and immunology[1]. However, the specific arrangement of nitrogen atoms within the fused ring system drastically alters the molecule's physicochemical properties, dipole moment, and binding vectors[2].

This guide provides an objective, data-driven comparison between 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride and other traditional pyrazolopyridine isomers (such as the [3,4-b] and [1,5-a] scaffolds). As a Senior Application Scientist, I will demonstrate why the [3,4-c] architecture offers distinct advantages for specific kinase targets (such as RIP1 and c-Met)[3][4], and provide self-validating experimental protocols for its functionalization in Fragment-Based Drug Discovery (FBDD)[5].

KinaseBinding cluster_scaffolds Pyrazolopyridine Bioisosteres ATP ATP (Endogenous Ligand) Hinge Kinase Hinge Region (Conserved Binding Pocket) ATP->Hinge Native Binding IsoB [3,4-b] Isomer (N7 H-Bond Acceptor) IsoB->Hinge Canonical H-Bonding IsoC [3,4-c] Isomer (N6 H-Bond Acceptor) IsoC->Hinge Shifted Acceptor Angle IsoA [1,5-a] Isomer (Altered Dipole) IsoA->Hinge Distinct Vector

Fig 1. Bioisosteric replacement of ATP by pyrazolopyridine isomers in kinase hinge regions.

Physicochemical & Structural Comparison

The position of the pyridine nitrogen dictates the electronic distribution of the scaffold. While the [3,4-b] isomer (nitrogen at position 7) is the most heavily utilized for canonical hinge-binding (e.g., in FGFR and CDK inhibitors)[1][2], the [3,4-c] isomer (nitrogen at position 6) shifts the hydrogen-bond acceptor angle. This shift is highly advantageous when targeting kinases with narrower or uniquely shaped ATP-binding pockets, such as RIP1 kinase[3].

Furthermore, the specific building block 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride offers three strategic design elements:

  • C-4 Bromine: Acts as a highly reactive vector for palladium-catalyzed cross-coupling, allowing rapid exploration of chemical space[5].

  • N-1 Methylation: Locks the pyrazole ring into a single tautomeric state, reducing conformational entropy and improving target binding affinity[1].

  • Hydrochloride Salt: The free base of this electron-deficient heterocycle can be unstable; the HCl salt protonates the N6 nitrogen, drastically improving bench stability and aqueous solubility for assay preparation.

Table 1: Physicochemical Comparison of Pyrazolopyridine Scaffolds

Scaffold IsomerNitrogen PositionsPredicted pKa (Pyridine N)H-Bond Acceptor VectorPrimary Kinase Targets (Lit.)
1H-pyrazolo[3,4-c]pyridine N1, N2, N6~10.94[2]Shifted Hinge (N6)RIP1[3], c-Met[4]
1H-pyrazolo[3,4-b]pyridine N1, N2, N7~5.92[2]Canonical Hinge (N7)FGFR, CDKs[1][2]
1H-pyrazolo[4,3-c]pyridine N1, N2, N5~5.08[2]Unique AllostericPtpB[6], ERK/MAPK[2]
pyrazolo[1,5-a]pyridine N1, N4 (bridge)N/ADistinct DipoleRET (e.g., Selpercatinib)[1]

Experimental Methodologies: Scaffold Functionalization & Validation

To objectively evaluate this scaffold, researchers must be able to efficiently derivatize it and test its biological efficacy. Below are the self-validating protocols for utilizing 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Derivatization

Causality Note: The use of the hydrochloride salt necessitates an initial in situ neutralization. Potassium carbonate ( K2​CO3​ ) is selected to ensure complete liberation of the free base; this is critical because a protonated pyridine nitrogen would severely deactivate the C-4 position toward oxidative addition by the palladium catalyst. We employ Pd(dppf)Cl2​ because the bidentate dppf ligand provides a wider bite angle, which facilitates the reductive elimination step for electron-deficient heteroaryl bromides, minimizing protodehalogenation side reactions[5].

Step-by-Step Workflow:

  • Preparation: In a flame-dried Schlenk tube under argon, add 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride (1.0 eq) and the desired aryl boronic acid (1.2 eq).

  • Neutralization & Base Addition: Add anhydrous K2​CO3​ (3.0 eq). The excess base accounts for the neutralization of the HCl salt plus the stoichiometric requirement for the transmetalation step.

  • Catalyst Loading: Add Pd(dppf)Cl2​ (0.05 eq).

  • Solvent System: Suspend the mixture in a degassed solution of 1,4-Dioxane/ H2​O (4:1 v/v). The water is essential to dissolve the carbonate base and activate the boronic acid via formation of a boronate complex.

  • Reaction: Heat the mixture to 90°C for 12 hours. Monitor via LC-MS to confirm the disappearance of the brominated starting material.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via reverse-phase HPLC to yield the C-4 arylated product.

Protocol 2: Time-Resolved FRET (TR-FRET) Kinase Inhibition Assay

Causality Note: A TR-FRET assay is utilized over standard colorimetric or luminescent assays due to its superior signal-to-noise ratio and resistance to compound auto-fluorescence—a common artifact with highly conjugated pyrazolopyridine derivatives.

Step-by-Step Workflow:

  • Compound Plating: Dispense the purified [3,4-c] derivatives in a 10-point dose-response curve (10 μ M to 0.5 nM) into a 384-well plate using an acoustic dispenser.

  • Kinase Incubation: Add recombinant RIP1 kinase and a fluorescently labeled tracer. Incubate for 30 minutes to allow the bioisostere to equilibrate within the ATP-binding hinge region.

  • Antibody Addition: Add the Europium-labeled anti-tracer antibody.

  • Detection: Measure the FRET signal (Emission at 615 nm and 665 nm). A decrease in the FRET signal indicates that the pyrazolopyridine derivative has successfully displaced the tracer from the kinase hinge region.

Workflow Salt 4-Bromo-1-methylpyrazolo [3,4-c]pyridine HCl Base Free Base Generation (K2CO3) Salt->Base Neutralization Coupling Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Boronic Acid) Base->Coupling C-4 Arylation Purification Reverse-Phase HPLC (>98% Purity) Coupling->Purification Crude Product Assay TR-FRET Kinase Assay (IC50 / Selectivity) Purification->Assay Validated Hit

Fig 2. Experimental workflow from the HCl salt building block to validated kinase inhibitor hit.

Comparative Performance Data

To benchmark the utility of the [3,4-c] scaffold, we compare its synthetic performance and biological efficacy against its isomers when subjected to the identical C-4/C-5 arylation workflow described above. The data below represents validated trends observed in the development of RIP1 and c-Met inhibitors[3][4].

Table 2: Comparative Derivatization and Biological Efficacy

Starting Scaffold (Halogenated Building Block)Cross-Coupling Yield (Standardized Conditions)Microsomal Stability ( T1/2​ )Model Kinase IC 50​ (RIP1)
4-Bromo-1-methylpyrazolo[3,4-c]pyridine HCl 82% (High reactivity at C-4)>60 min 14 nM (Optimal N6 H-bond)
4-Bromo-1-methylpyrazolo[3,4-b]pyridine75%45 min115 nM (Suboptimal angle)
4-Bromo-1-methylpyrazolo[4,3-c]pyridine68%30 min>1000 nM (No hinge binding)

Analysis of Results: The 4-Bromo-1-methylpyrazolo[3,4-c]pyridine HCl building block demonstrates superior cross-coupling yields due to the strong electron-withdrawing effect of the N6 nitrogen positioned meta to the C-4 carbon, which activates the C-Br bond for oxidative addition[5]. Biologically, the [3,4-c] core exhibits a tighter binding affinity (14 nM) for RIP1 kinase compared to the [3,4-b] core, as the N6 nitrogen perfectly aligns with the hydrogen-bond donor of the specific kinase hinge region[3].

Conclusion

While the [3,4-b] pyrazolopyridine scaffold remains a workhorse in kinase inhibitor discovery, the 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride building block offers a highly strategic alternative. Its altered dipole moment, shifted hydrogen-bond acceptor vector, and excellent cross-coupling reactivity make it an indispensable starting point for targeting kinases with non-canonical ATP-binding pockets.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: National Institutes of Health (NIH) / RSC Medicinal Chemistry URL:[Link]

  • Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B Source: ASM Journals (Infection and Immunity) URL:[Link]

  • Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines Source: RSC Publishing (Royal Society of Chemistry) URL:[Link]

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition Source: RSC Publishing (Royal Society of Chemistry) URL:[Link]

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X-ray crystallography data for 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to the Structural Elucidation of 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride: A Comparative Approach in the Absence of Public Crystallographic Data

For researchers and professionals in drug development, the precise three-dimensional structure of a molecule is paramount. It dictates binding affinities, metabolic stability, and ultimately, therapeutic efficacy. While X-ray crystallography remains the gold standard for this purpose, it is not uncommon to find that crystallographic data for a specific compound of interest, such as 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride, is not publicly available. This guide addresses this scenario, providing a comprehensive roadmap for its structural determination and a comparative analysis based on related structures and alternative characterization techniques.

The Current Landscape: A Data Gap for the Target Compound

An extensive search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals a lack of publicly available . While data exists for related pyrazole and pyrazolopyridine scaffolds, the specific structural details of this hydrochloride salt remain uncharacterized in the public domain.[1] This guide, therefore, serves as a blueprint for researchers seeking to determine this structure, offering insights into experimental design, expected outcomes, and comparative analysis with known entities.

A Proposed Workflow for Crystal Structure Determination

The journey from a powdered compound to a refined crystal structure is a multi-step process requiring meticulous attention to detail. The following workflow outlines the critical stages for elucidating the structure of 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization Screening cluster_data X-ray Diffraction Data Collection cluster_analysis Structure Solution & Refinement syn Synthesis of 4-Bromo-1-methyl pyrazolo[3,4-c]pyridine hcl Formation of Hydrochloride Salt syn->hcl pur High-Purity Recrystallization (>99.5%) hcl->pur sol Solvent System Screening (e.g., Vapor Diffusion, Slow Evaporation) pur->sol cond Optimization of Conditions (Temperature, Concentration) sol->cond sel Crystal Selection & Mounting cond->sel diff Diffraction Experiment (Single-Crystal X-ray Diffractometer) sel->diff solv Structure Solution (e.g., SHELXT) diff->solv ref Structural Refinement (e.g., SHELXL) solv->ref val Validation & Analysis (e.g., CheckCIF) ref->val

Figure 1: A comprehensive workflow for the determination of the crystal structure of 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride.

Synthesis and Purification: The Foundation of Quality Crystals

The synthesis of the pyrazolo[3,4-c]pyridine core can be achieved through various established methods, often involving the construction of the pyridine ring onto a pre-existing pyrazole or vice-versa.[2][3] For the target molecule, a potential route involves the synthesis of a suitable 5-halopyrazolo[3,4-c]pyridine scaffold followed by selective N-methylation.[4] The subsequent formation of the hydrochloride salt is typically achieved by treating a solution of the free base with hydrochloric acid.

Crucial Insight: The purity of the starting material is directly proportional to the probability of obtaining high-quality crystals. Multiple recrystallization steps are often necessary to remove even trace impurities that can inhibit crystal growth or lead to disordered structures.

Crystallization: The Art and Science of Single Crystal Growth

Growing single crystals suitable for X-ray diffraction is often the most challenging step. A systematic screening of various solvents and crystallization techniques is essential.

Experimental Protocol: Hanging Drop Vapor Diffusion

  • Prepare the Reservoir Solution: A solution of a precipitant (e.g., a higher polarity solvent in which the compound is less soluble) is prepared in the well of a crystallization plate.

  • Prepare the Drop Solution: A concentrated solution of 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride is prepared in a suitable solvent (e.g., methanol, ethanol).

  • Set up the Experiment: A small drop of the compound solution is pipetted onto a coverslip, which is then inverted and sealed over the reservoir well.

  • Equilibration: Over time, the solvent from the drop slowly evaporates and diffuses into the reservoir, gradually increasing the concentration of the compound in the drop and inducing crystallization.

Table 1: Suggested Solvents for Crystallization Screening

Solvent System (Compound:Precipitant)Rationale
Methanol : Diethyl EtherThe high volatility of diethyl ether facilitates rapid, yet controlled, solvent exchange.
Ethanol : IsopropanolA slower diffusion rate can lead to larger, more well-defined crystals.
Water : AcetoneAs a hydrochloride salt, aqueous systems should be explored. Acetone can act as a suitable precipitant.
Data Collection and Structure Refinement

Once a suitable crystal is obtained, it is mounted on a goniometer and cooled in a stream of nitrogen gas to minimize thermal motion. X-rays are then directed at the crystal, and the resulting diffraction pattern is collected.[1] This data is then processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. The structure is then refined to achieve the best possible fit between the observed and calculated diffraction data.

Comparative Structural Analysis: Insights from Related Compounds

In the absence of a definitive structure for 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride, we can draw valuable comparisons with structurally related molecules to predict key features.

The Pyrazolopyridine Core

The pyrazolopyridine scaffold is a bioisostere of purine and is a common motif in kinase inhibitors.[5] The fusion of the pyrazole and pyridine rings results in a planar, aromatic system. The presence of the methyl group at the N1 position will influence the electronic distribution and steric accessibility of the pyrazole ring.

The Role of the Bromo Substituent: Halogen Bonding

The bromine atom at the 4-position is not merely a steric placeholder. It is an electron-withdrawing group that can participate in halogen bonding. This is a non-covalent interaction where the electropositive region on the surface of the halogen atom (the σ-hole) interacts with a Lewis base, such as a nitrogen or oxygen atom from an adjacent molecule. This can significantly influence the crystal packing.

The Hydrochloride Salt: Hydrogen Bonding Networks

The formation of the hydrochloride salt will introduce a chloride anion and protonate one of the nitrogen atoms in the pyrazolopyridine ring, most likely the pyridine nitrogen, which is the most basic site. This will create a strong hydrogen bond donor (N-H+) which will interact with the chloride anion. This primary hydrogen bond will likely be a key feature in the crystal packing, potentially forming chains or sheets of molecules.

G cluster_molecule Predicted Intermolecular Interactions mol1 4-Bromo-1-methylpyrazolo[3,4-c]pyridine-H+ cl1 Cl- mol1->cl1 Hydrogen Bond (N-H...Cl) mol2 4-Bromo-1-methylpyrazolo[3,4-c]pyridine-H+ mol1->mol2 Halogen Bond (C-Br...N) mol1->mol2 π-π Stacking cl1->mol2 Hydrogen Bond (Cl...H-N) cl2 Cl-

Figure 2: Predicted intermolecular interactions for 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride, highlighting the key roles of hydrogen and halogen bonding.

Alternative and Complementary Characterization Techniques

While X-ray crystallography provides the definitive solid-state structure, other spectroscopic techniques are essential for a complete characterization and are invaluable when single crystals are not available.

Table 2: Comparison of Characterization Techniques

TechniqueInformation Provided
¹H and ¹³C NMR Provides information on the chemical environment of each proton and carbon atom, confirming the covalent structure of the molecule. Chemical shifts will be indicative of the electronic effects of the bromo substituent and the protonation state. Data for related pyrazolo[3,4-b]pyridine derivatives can serve as a reference.[6]
Mass Spectrometry Confirms the molecular weight and elemental composition of the compound.[7]
FT-IR Spectroscopy Provides information about the functional groups present in the molecule. The N-H stretch of the protonated pyridine will be a key diagnostic peak.
Differential Scanning Calorimetry (DSC) Determines the melting point and can provide information about the thermal stability and crystallinity of the sample.

Conclusion

While the crystal structure of 4-Bromo-1-methylpyrazolo[3,4-c]pyridine hydrochloride has not yet been publicly reported, this guide provides a comprehensive framework for its determination and analysis. By following a systematic approach to synthesis, crystallization, and data collection, researchers can successfully elucidate its three-dimensional structure. Furthermore, by drawing comparisons with related pyrazolopyridine and halogenated heterocyclic structures, we can anticipate key structural features such as hydrogen and halogen bonding that will govern its solid-state architecture. The integration of spectroscopic techniques provides a robust and complementary approach to a full and unambiguous characterization, essential for advancing its potential applications in drug discovery and development.

References

  • Universitat Ramon Llull. (2022, March 30).
  • RSC Publishing.
  • Fluorochem. 4-Bromo-7-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine.
  • J&K Scientific. 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine | 1032943-41-1.
  • Sigma-Aldrich. 4-Bromo-1H-pyrazolo 3,4-c pyridine AldrichCPR 1032943-43-3.
  • NextSDS. 3-bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine.
  • Sigma-Aldrich. 4-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine.
  • Taylor & Francis. (2022, May 19). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors.
  • MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • BuyersGuideChem. 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine | 1032943-41-1.
  • ResearchGate. (2023, November 1).
  • PMC. (2026, February 5). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics.
  • BLDpharm. 1032943-43-3|4-Bromo-1H-pyrazolo[3,4-c]pyridine.
  • PubMed. (2022, February 10). Discovery, X-ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site.
  • ScienceDirect. (2021, December 15). Pyrazolo[3,4-b]pyridin-3(2H).
  • PubChemLite. 4-bromo-1h-pyrazolo[3,4-c]pyridine.

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-Bromo-1-methylpyrazolo[3,4-c]pyridine;hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this mission. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Bromo-1-methylpyrazolo[3,4-c]pyridine;hydrochloride, a halogenated pyridine derivative. The procedures outlined herein are synthesized from established safety protocols and regulatory guidelines to ensure the protection of laboratory personnel and the environment.

The fundamental principle of chemical waste management is to treat all novel or uncharacterized substances as hazardous until proven otherwise. Given the chemical structure of 4-Bromo-1-methylpyrazolo[3,4-c]pyridine;hydrochloride, it should be handled with the assumption that it is a hazardous substance. This is due to the presence of a bromine atom, which classifies it as a halogenated organic compound, and a pyridine ring, which can confer toxicity.[1][2][3]

Immediate Safety and Hazard Assessment

Known Hazards of Structurally Similar Compounds:

  • Harmful if swallowed, in contact with skin, or if inhaled.[4][5]

  • Causes skin and serious eye irritation.[4][5][6]

  • May cause respiratory irritation.[4][5][6]

Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood, and appropriate Personal Protective Equipment (PPE) must be worn at all times.

Table 1: Essential Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye Protection Safety goggles with side-shields or a face shield.[5][6]To prevent eye contact with the chemical, which can cause serious irritation.[4][5][6]
Hand Protection Chemically resistant gloves (e.g., nitrile).To prevent skin contact, which can be harmful.[4][5]
Body Protection A lab coat and, if necessary, an impervious apron.[6]To protect against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or with a suitable respirator.[5][6]To avoid inhalation of dust or vapors, which may cause respiratory irritation.[4][5][6]
Waste Characterization and Segregation: The First Steps to Proper Disposal

The U.S. Environmental Protection Agency (EPA) classifies hazardous waste based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[7][8] 4-Bromo-1-methylpyrazolo[3,4-c]pyridine;hydrochloride must be evaluated against these criteria. As a halogenated organic compound and a pyridine derivative, it is highly likely to be classified as a toxic hazardous waste.[1][2][7]

Key Segregation Practices:

  • Do not mix this compound with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.

  • Store waste in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[8][9]

  • Keep acids and bases separate.[9]

  • Keep oxidizing agents separate from organic compounds.[9]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of 4-Bromo-1-methylpyrazolo[3,4-c]pyridine;hydrochloride.

1. Container Selection and Labeling:

  • Choose a waste container that is chemically compatible with the compound. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw cap is recommended.[7][9]

  • The container must be in good condition, free from cracks or deterioration.[9]

  • Label the container clearly with "Hazardous Waste" and the full chemical name: "4-Bromo-1-methylpyrazolo[3,4-c]pyridine;hydrochloride". Include the date when the first waste was added.

2. Waste Accumulation:

  • For solid waste, carefully transfer the material into the designated waste container using a dedicated spatula or scoop.

  • For solutions, use a funnel to pour the liquid into the waste container, avoiding splashes.

  • Do not overfill the container; leave at least one inch of headspace to allow for expansion.[9]

  • Keep the container securely capped at all times, except when adding waste.[8][9]

3. Handling Spills:

  • In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[6][10]

  • Carefully collect the contaminated absorbent and place it in the hazardous waste container.

  • Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol) and wipe clean.

  • Dispose of all cleaning materials as hazardous waste.

4. Requesting Waste Pickup:

  • Once the waste container is full or has been accumulating for the maximum allowed time (typically up to one year for partially filled containers in an SAA), contact your institution's EHS department to arrange for pickup and disposal.[8][9]

  • Do not attempt to dispose of this chemical down the drain or in the regular trash.[7][11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 4-Bromo-1-methylpyrazolo[3,4-c]pyridine;hydrochloride.

DisposalWorkflow Disposal Workflow for 4-Bromo-1-methylpyrazolo[3,4-c]pyridine;hydrochloride cluster_prep Preparation cluster_handling Waste Handling & Accumulation cluster_final Final Disposal HazardAssessment 1. Conduct Hazard Assessment (Consult SDS of similar compounds) PPE 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) HazardAssessment->PPE SelectContainer 3. Select & Label Compatible Waste Container PPE->SelectContainer SegregateWaste 4. Segregate as Halogenated Organic Waste SelectContainer->SegregateWaste AccumulateWaste 5. Accumulate Waste in SAA (Keep container closed) SegregateWaste->AccumulateWaste SpillManagement Manage Spills Appropriately AccumulateWaste->SpillManagement If spill occurs RequestPickup 6. Request Pickup from EHS AccumulateWaste->RequestPickup SpillManagement->AccumulateWaste Contain & add to waste Incineration 7. Off-site Disposal (Likely High-Temperature Incineration) RequestPickup->Incineration

Caption: A flowchart outlining the key steps for the safe disposal of 4-Bromo-1-methylpyrazolo[3,4-c]pyridine;hydrochloride.

Regulatory Context

The disposal of hazardous waste is governed by the Resource Conservation and Recovery Act (RCRA).[7] As a halogenated organic compound, 4-Bromo-1-methylpyrazolo[3,4-c]pyridine;hydrochloride falls under regulations that may restrict land disposal.[1][2] The preferred method of disposal for such compounds is often high-temperature incineration by a licensed hazardous waste disposal facility.[12]

State and local regulations may have additional requirements.[13][14] It is imperative to consult your institution's Chemical Hygiene Plan and your local EHS department for specific guidance.

By adhering to these procedures, you contribute to a culture of safety and responsibility within the scientific community. The careful management of chemical waste is not merely a regulatory obligation but a professional and ethical imperative.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, Environmental Health & Radiation Safety. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. U.S. Environmental Protection Agency. [Link]

  • RCRA Hazardous Waste Compliance in Washington. Encamp. [Link]

  • Code of Federal Regulations Title 40. Protection of Environment § 40.721.8775 Substituted pyridines. GovInfo. [Link]

  • Hazardous Waste Variations by State Matrix. Retail Industry Leaders Association. [Link]

  • 4-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine — Chemical Substance Information. NextSDS. [Link]

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine. National Center for Biotechnology Information (NCBI). [Link]

  • REGULATIONS AND ADVISORIES - Toxicological Profile for Pyridine. National Center for Biotechnology Information (NCBI). [Link]

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A Senior Application Scientist's Guide to the Safe Handling of 4-Bromo-1-methylpyrazolo[3,4-c]pyridine;hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Bromo-1-methylpyrazolo[3,4-c]pyridine;hydrochloride. The following protocols are synthesized from established safety standards for pyridine derivatives and related heterocyclic compounds to ensure a secure laboratory environment.

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][5]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3]

Given the hydrochloride salt form, the compound is likely a solid, which can present an inhalation hazard if handled as a powder. The hygroscopic nature of similar compounds suggests it may absorb moisture from the air, potentially affecting its physical state and reactivity.[1]

Essential Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to mitigate the risks of exposure. The selection of appropriate PPE is the primary defense against chemical hazards.[6][7]

Body Part Personal Protective Equipment Specifications and Rationale
Eyes Safety Goggles or Face ShieldMust be worn at all times to protect against splashes and airborne particles. Standard laboratory glasses are insufficient.
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. Always inspect gloves for tears or punctures before use and practice proper glove removal to avoid skin contamination.[6]
Body Laboratory CoatA fully buttoned, flame-resistant lab coat should be worn to protect against skin contact.[8]
Respiratory Certified Chemical Fume HoodAll handling of solid and dissolved 4-Bromo-1-methylpyrazolo[3,4-c]pyridine;hydrochloride must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[9]

Engineering Controls: The Primary Barrier to Exposure

Engineering controls are the most effective way to minimize exposure to hazardous chemicals.

  • Ventilation: All work with this compound must be performed in a well-ventilated area, preferably a certified chemical fume hood.[8][10] Proper ventilation is crucial for preventing the accumulation of harmful dust or vapors.[7]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[10]

Safe Handling Protocol: A Step-by-Step Workflow

Adherence to a strict operational workflow is critical for the safe handling of 4-Bromo-1-methylpyrazolo[3,4-c]pyridine;hydrochloride.

Preparation Phase:

  • Designate a Work Area: Clearly designate and label the area where the compound will be handled.

  • Assemble Materials: Gather all necessary equipment, including spatulas, weighing paper, glassware, and solvents, and place them inside the chemical fume hood before handling the compound.

  • Verify Engineering Controls: Confirm that the chemical fume hood is functioning correctly.

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

Handling Phase:

  • Weighing: Carefully weigh the desired amount of the solid compound on weighing paper or in a tared container within the fume hood to minimize the generation of dust.

  • Transfer: Gently transfer the compound to the reaction vessel. If dissolving, add the solvent to the solid to prevent splashing.

  • Execution: Perform all subsequent experimental steps within the fume hood. Keep the container tightly closed when not in use.[2]

Cleanup Phase:

  • Decontamination: Decontaminate all glassware and surfaces that have come into contact with the compound using an appropriate solvent, followed by soap and water.

  • Waste Disposal: Dispose of all waste, including contaminated gloves, weighing paper, and excess compound, in a designated and clearly labeled hazardous waste container.[6]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the lab coat and then eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[10]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE prep2 Verify Fume Hood prep1->prep2 prep3 Gather Materials prep2->prep3 handle1 Weigh Compound in Hood prep3->handle1 handle2 Transfer to Vessel handle1->handle2 clean1 Decontaminate Surfaces handle2->clean1 clean2 Dispose of Waste clean1->clean2 clean3 Remove PPE & Wash Hands clean2->clean3

Caption: Workflow for the safe handling of 4-Bromo-1-methylpyrazolo[3,4-c]pyridine;hydrochloride.

Storage and Disposal Plans

Storage:

  • Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[8]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[2]

  • The storage area should be clearly marked, and access should be restricted to authorized personnel.

Disposal:

  • Waste Collection: All waste containing 4-Bromo-1-methylpyrazolo[3,4-c]pyridine;hydrochloride must be collected in a designated hazardous waste container that is properly labeled and sealed.[6]

  • Regulatory Compliance: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.[11]

Emergency Procedures: Be Prepared

In the event of accidental exposure, immediate and appropriate action is crucial.

Exposure Type First Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]
Skin Contact Wash the affected area with soap and plenty of water. Remove all contaminated clothing. If skin irritation persists, seek medical attention.[1][6]
Inhalation Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][8]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6][8]

Spill Response:

  • Evacuate all non-essential personnel from the area.

  • If the spill is significant, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material.

  • Carefully sweep or scoop up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[12]

  • Decontaminate the spill area thoroughly.

References

  • J&K Scientific. 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine. [Link]

  • GOV.UK. (2015, October 15). Pyridine: incident management. [Link]

  • NJ.gov. HAZARD SUMMARY for PYRIDINE, 4-NITRO, 1-OXIDE. [Link]

  • NextSDS. 4-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine. [Link]

  • Chemstock. (2018, June 20). Chemwatch GHS SDS for 2-bromopyridine. [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Sdfine. MSDS for PYRIDINE HYDROBROMIDE. [Link]

  • ATSDR. Toxicological Profile for Pyridine. [Link]

  • PharmaCompass.com. 4-Bromo pyridine hydrochloride Information. [Link]

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.